A-803467
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-23-15-9-14(10-16(11-15)24-2)21-19(22)18-8-7-17(25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKBTPQDHDSBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241480 | |
| Record name | A-803467 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944261-79-4 | |
| Record name | A-803467 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944261794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-803467 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 944261-79-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | A-803467 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339LBH1395 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system, specifically in nociceptive primary sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2] This restricted expression pattern has positioned Nav1.8 as a promising therapeutic target for the development of novel analgesics with potentially fewer side effects than non-selective sodium channel blockers. A-803467 is a potent and highly selective small-molecule blocker of the Nav1.8 sodium channel that has been instrumental in elucidating the role of this channel in various pain states.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, detailed methodologies for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Core Properties and Mechanism of Action
This compound, with the chemical formula C₁₉H₁₆ClNO₄, is a furan-2-carboxamide derivative.[2] It exhibits potent and state-dependent inhibition of Nav1.8 channels, showing a higher affinity for the inactivated state of the channel.[4][6] This characteristic contributes to its efficacy in suppressing the high-frequency firing of nociceptive neurons that is a hallmark of chronic pain conditions. Studies have demonstrated that this compound is over 100-fold selective for human Nav1.8 over other sodium channel subtypes, including Nav1.2, Nav1.3, Nav1.5, and Nav1.7.[5][7][8] This high degree of selectivity minimizes off-target effects, making it a valuable tool for investigating the specific contribution of Nav1.8 to pain signaling.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity in vitro and its efficacy in preclinical models of pain.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | Assay Conditions | IC50 (nM) | Reference(s) |
| Nav1.8 | Human | Recombinant HEK293 cells, half-maximal inactivation | 8 | [3][7][8] |
| Nav1.8 | Human | Recombinant HEK293 cells, resting state | 79 | [2][6] |
| Nav1.8 (TTX-R) | Rat | Native DRG neurons | 140 | [4][7] |
| Nav1.2 | Human | Recombinant HEK293 cells | >1000 | [7] |
| Nav1.3 | Human | Recombinant HEK293 cells | >1000 | [7] |
| Nav1.5 | Human | Recombinant HEK293 cells | >1000 | [7] |
| Nav1.7 | Human | Recombinant HEK293 cells | >1000 | [7] |
Table 2: In Vivo Efficacy of this compound in Rodent Pain Models
| Pain Model | Species | Endpoint | Route of Administration | ED50 (mg/kg) | Reference(s) |
| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Mechanical Allodynia | i.p. | 47 | [7][9] |
| Sciatic Nerve Injury (Neuropathic Pain) | Rat | Mechanical Allodynia | i.p. | 85 | [5][7] |
| Complete Freund's Adjuvant (Inflammatory Pain) | Rat | Thermal Hyperalgesia | i.p. | 41 | [5][7] |
| Capsaicin-induced Secondary Allodynia | Rat | Mechanical Allodynia | i.p. | ~100 | [5][7] |
| CFA-induced Inflammatory Pain | Rat | Thermal Hyperalgesia | i.p. | 70 | [10] |
| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Mechanical Allodynia | i.p. | 70 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the inhibitory effect of this compound on Nav1.8 sodium channels expressed in a heterologous system (e.g., HEK293 cells) or in native dorsal root ganglion (DRG) neurons.
1. Cell Preparation:
-
HEK293 Cells: Culture HEK293 cells stably or transiently expressing the human Nav1.8 channel. Plate cells onto glass coverslips 24-48 hours before recording.
-
DRG Neurons: Isolate DRG neurons from rats. Briefly, dissect lumbar DRGs, enzymatically digest the tissue, and mechanically dissociate the neurons. Plate the neurons on laminin/poly-D-lysine coated coverslips.
2. Recording Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and a micromanipulator to position a glass micropipette (resistance 2-5 MΩ) onto a single cell.
-
Establish a gigaohm seal and then rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -100 mV.
-
To assess the effect of this compound on the inactivated state of the channel, use a prepulse to a more depolarized potential (e.g., -40 mV) for a sustained period before the test pulse.[4]
-
Elicit sodium currents using depolarizing voltage steps (e.g., to 0 mV).
-
Perfuse the cells with the external solution containing varying concentrations of this compound and measure the resulting inhibition of the sodium current.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model in rats induces persistent mechanical allodynia, mimicking chronic neuropathic pain in humans.
1. Animal Preparation:
-
Use adult male Sprague-Dawley rats (200-250 g). Anesthetize the animals with an appropriate anesthetic (e.g., isoflurane).
2. Surgical Procedure:
-
Place the rat in a prone position and make a dorsal midline incision to expose the paraspinal muscles.
-
Carefully dissect the muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture.[3][11]
-
Close the muscle and skin incisions with sutures.
-
Allow the animals to recover for at least one week before behavioral testing.
3. Behavioral Assessment (Mechanical Allodynia):
-
Place the rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate.
-
Use von Frey filaments with increasing bending forces to apply a mechanical stimulus to the plantar surface of the hind paw.
-
A positive response is a brisk withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Administer this compound (e.g., intraperitoneally) and measure the PWT at various time points after dosing.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a localized and persistent inflammation, resulting in thermal hyperalgesia and mechanical allodynia.
1. Induction of Inflammation:
-
Use adult male Sprague-Dawley rats (200-250 g).
-
Inject a small volume (e.g., 100 µL) of CFA subcutaneously into the plantar surface of one hind paw.
2. Behavioral Assessment (Thermal Hyperalgesia):
-
Use a plantar test apparatus (Hargreaves' test) to measure thermal withdrawal latency.
-
Place the rats in individual Plexiglas chambers on a glass floor and allow them to acclimate.
-
Position a radiant heat source beneath the glass floor, targeting the plantar surface of the inflamed paw.
-
Measure the latency for the rat to withdraw its paw from the heat stimulus. A cut-off time is used to prevent tissue damage.
-
Administer this compound and measure the paw withdrawal latency at different time points.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 5. Mechanical allodynia (von Frey hair test) [bio-protocol.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
A-803467: A Deep Dive into its Selective Blockade of Tetrodotoxin-Resistant Sodium Currents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A-803467, a potent and selective blocker of the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel, Nav1.8. The document details the compound's mechanism of action, its selectivity profile, and the experimental protocols used to characterize its activity.
Introduction to this compound and Tetrodotoxin-Resistant Currents
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[1] The Nav1.8 subtype, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) neurons.[2] Its involvement in pain signaling has made it a significant target for the development of novel analgesics.[3][4]
This compound is a small molecule that has been identified as a potent and highly selective blocker of the Nav1.8 sodium channel.[5][6][7] This selectivity for Nav1.8 over other sodium channel subtypes is a key characteristic, suggesting a potential for therapeutic intervention in pain pathways with a reduced risk of side effects associated with non-selective sodium channel blockers.
Quantitative Analysis of this compound's Potency and Selectivity
The inhibitory activity of this compound has been quantified across various sodium channel subtypes using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for Nav1.8, particularly in its inactivated state.
| Channel Subtype | Species | Cell Line | Holding Potential (mV) | IC50 (nM) | Reference |
| Nav1.8 | Human | HEK293 | -40 (inactivated state) | 8 | [1][5][6][7][8][9][10] |
| Nav1.8 | Human | HEK293 | Resting State | 79 | [1][7][8][11] |
| Nav1.8 | Rat | Recombinant | -40 | 45 | [1][6][7][8][11] |
| TTX-R Current | Rat | DRG Neurons | -40 | 140 | [1][6][7][9][10] |
Table 1: Potency of this compound on Nav1.8 and TTX-R Currents
This compound exhibits significant selectivity for Nav1.8 over other Nav channel subtypes, with IC50 values for other channels being over 100-fold higher.[1][7][9][10]
| Channel Subtype | Species | IC50 (nM) | Reference |
| Nav1.2 | Human | 7380 | |
| Nav1.3 | Human | 2450 | |
| Nav1.5 | Human | 7340 | |
| Nav1.7 | Human | 6740 |
Table 2: Selectivity Profile of this compound Against Other Human Nav Channel Subtypes
Mechanism of Action: State-Dependent Blockade
This compound's mechanism of action involves a state-dependent blockade of the Nav1.8 channel, showing a higher affinity for the inactivated state of the channel.[3][8] This means the compound is more effective at blocking channels that are already in a non-conducting, inactivated conformation. This property is significant as it suggests that this compound may preferentially target neurons that are highly active, a characteristic of neurons involved in pathological pain states. Cryo-electron microscopy studies have provided structural insights into the binding of this compound to the Nav1.8 channel, revealing its interaction with the pore domain.[3]
Figure 1: State-dependent binding of this compound to the Nav1.8 channel.
Experimental Protocols
The characterization of this compound's effects on TTX-R currents relies on established in vitro electrophysiological techniques.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of recombinant human sodium channels, including Nav1.8.[2][5][12][13][14][15] These cells provide a null background for studying the specific activity of the transfected channel.
-
Culture Conditions: HEK293 cells are typically cultured at 37°C in a humidified atmosphere with 5% CO2.[2] The growth medium is often Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Transfection: Stable or transient transfection methods are used to introduce the DNA encoding the Nav1.8 alpha subunit and any necessary auxiliary beta subunits into the HEK293 cells.
Whole-Cell Patch-Clamp Electrophysiology
-
Technique: The whole-cell patch-clamp technique is the gold standard for recording ionic currents from single cells.[16][17][18][19] It allows for the precise control of the membrane potential and the measurement of the resulting currents.
-
Solutions:
-
Recording Procedure:
-
A glass micropipette with a resistance of 1-3 MΩ is brought into contact with the cell membrane.
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is held at a specific holding potential (e.g., -100 mV for resting state or a more depolarized potential like -40 mV to study the inactivated state).
-
Voltage steps are applied to elicit sodium currents, which are recorded before and after the application of this compound.
-
Figure 2: Experimental workflow for assessing this compound's effect on Nav1.8.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Nav1.8 in physiological and pathophysiological processes. Its high potency and selectivity for this TTX-R sodium channel have been instrumental in demonstrating the importance of Nav1.8 in neuropathic and inflammatory pain models.[1][9] The detailed methodologies presented here provide a framework for the continued study of this compound and the development of next-generation Nav1.8-targeting therapeutics.
References
- 1. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pnas.org [pnas.org]
- 9. Document: this compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. (CHEMBL1142222) - ChEMBL [ebi.ac.uk]
- 10. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. westbioscience.com [westbioscience.com]
- 13. A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. genscript.com [genscript.com]
- 16. axolbio.com [axolbio.com]
- 17. whole-cell patch-clamp recording: Topics by Science.gov [science.gov]
- 18. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. re-place.be [re-place.be]
- 20. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antinociceptive Properties of A-803467
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
A-803467 is a potent and highly selective small-molecule blocker of the Nav1.8 voltage-gated sodium channel, a tetrodotoxin-resistant (TTX-R) channel primarily expressed in peripheral sensory neurons.[1][2] Emerging research has identified Nav1.8 as a critical component in the pathophysiology of chronic pain states.[3] This document provides a comprehensive technical overview of the antinociceptive effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to determine its efficacy. The data collectively demonstrate that selective pharmacological blockade of Nav1.8 by this compound effectively attenuates neuronal hyperexcitability and produces significant antinociception in animal models of neuropathic and inflammatory pain.[1][4]
Mechanism of Action: Selective Nav1.8 Blockade
The primary mechanism underlying the antinociceptive effects of this compound is the potent and selective blockade of the Nav1.8 sodium channel.[1] These channels are crucial for the generation and propagation of action potentials in nociceptive dorsal root ganglion (DRG) neurons.[4][5] In pathological pain states, the expression and activity of Nav1.8 channels are often upregulated, contributing to neuronal hyperexcitability, spontaneous firing, and the perception of pain.[3]
This compound preferentially binds to and inhibits Nav1.8, reducing the influx of sodium ions during depolarization. This action raises the threshold for action potential generation and suppresses the ectopic discharges characteristic of neuropathic and inflammatory pain, thereby leading to a reduction in pain signaling.[1][4]
Quantitative Data Presentation
The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Potency and Selectivity of this compound
This table outlines the inhibitory concentrations (IC50) of this compound against human Nav channel subtypes and native rat TTX-R currents. The data highlight the compound's high potency for Nav1.8 and significant selectivity over other isoforms.
| Target Channel | Cell Type | Experimental Condition | IC50 Value | Citation |
| Human Nav1.8 | Recombinant HEK-293 | Half-maximal inactivation (-40 mV) | 8 nM | [1][5] |
| Human Nav1.8 | Recombinant HEK-293 | Resting state | 79 nM | [5] |
| Rat Nav1.8 | Recombinant | Half-maximal inactivation (-40 mV) | 45 nM | [5] |
| Native TTX-R Currents | Rat DRG Neurons | - | 140 nM | [1][5][6] |
| Human Nav1.2 | Recombinant | - | >1 µM | [1][5] |
| Human Nav1.3 | Recombinant | - | >1 µM | [1][5] |
| Human Nav1.5 | Recombinant | - | >1 µM | [1][5] |
| Human Nav1.7 | Recombinant | - | >1 µM | [1][5] |
Table 2: In Vivo Antinociceptive Efficacy of this compound
This table summarizes the effective dose (ED50) required for this compound to produce a 50% antinociceptive effect in various rat models of pathological pain following intraperitoneal (i.p.) administration.
| Pain Model | Type | Endpoint Measured | ED50 (mg/kg, i.p.) | Citation |
| Spinal Nerve Ligation (SNL) | Neuropathic | Mechanical Allodynia | 47 | [1][5] |
| Spinal Nerve Ligation (SNL) | Neuropathic | Mechanical Allodynia | 70 | [7][8] |
| Sciatic Nerve Injury (CCI) | Neuropathic | Mechanical Allodynia | 85 | [1][5] |
| Streptozotocin (STZ) Model | Neuropathic | Mechanical Allodynia | >6-fold more potent than lidocaine | [9] |
| Complete Freund's Adjuvant (CFA) | Inflammatory | Thermal Hyperalgesia | 41 | [1][5] |
| Complete Freund's Adjuvant (CFA) | Inflammatory | Thermal Hyperalgesia | 70 | [7][8] |
| Capsaicin Injection | Inflammatory | Secondary Mechanical Allodynia | ~100 | [1][5] |
Notably, this compound was found to be inactive in models of acute thermal pain, postoperative pain, and formalin-induced nociception, underscoring its specific efficacy in chronic pain states driven by Nav1.8 sensitization.[1][4][5]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the antinociceptive effects of this compound.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is used to measure the effect of this compound on sodium currents in isolated neurons or cell lines.
-
Cell Preparation: Small-diameter DRG neurons (18–25 µm) are harvested from the L4 and L5 lumbar regions of rats. Alternatively, HEK-293 cells stably expressing a specific human sodium channel subtype (e.g., Nav1.8, Nav1.2) are cultured.[5]
-
Recording: Whole-cell patch-clamp recordings are performed at room temperature. The pipette solution typically contains 140 mM KCl, 2 mM MgCl2, and 5 mM EGTA, while the external solution is a buffered saline solution.[5]
-
Voltage Protocol: To determine IC50 values, cells are held at a specific holding potential (e.g., -100 mV for resting state, or a depolarized potential like -40 mV for inactivated state). A series of voltage steps are applied to elicit sodium currents.[5]
-
Compound Application: this compound is applied to the external solution at increasing concentrations. The peak inward sodium current is measured before and after drug application.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration. The IC50 value is calculated from these curves.[5]
In Vivo Pain Models & Behavioral Assays
The following workflow illustrates the process of evaluating this compound in a preclinical pain model.
4.2.1 Neuropathic Pain: Spinal Nerve Ligation (SNL) Model
This model mimics peripheral nerve injury-induced neuropathic pain.
-
Surgery: Under anesthesia, the L5 and L6 spinal nerves of a rat are tightly ligated with silk suture.[5][10]
-
Model Development: Animals are allowed to recover for approximately two weeks, during which time they develop robust mechanical allodynia in the ipsilateral hind paw.[5]
-
Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold (PWT) is measured using calibrated von Frey filaments. Filaments of increasing stiffness are applied to the plantar surface of the hind paw until a withdrawal response is elicited.[5]
-
Drug Administration & Testing: this compound or vehicle is administered (e.g., i.p.), and PWT is reassessed at set time points (e.g., 30, 60, 90 minutes) post-injection.[5]
4.2.2 Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
This model is used to study persistent inflammatory pain.
-
Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA) is administered into one hind paw of the rat.[1][7]
-
Model Development: This induces a localized inflammatory response, leading to the development of thermal hyperalgesia and mechanical allodynia within hours to days.[4]
-
Behavioral Testing (Thermal Hyperalgesia): Paw withdrawal latency (PWL) is measured using a radiant heat source focused on the plantar surface of the paw (Hargreaves apparatus). A shortened latency to withdraw indicates hyperalgesia.[9]
-
Drug Administration & Testing: this compound or vehicle is administered, and PWL is measured at subsequent time points to assess the reversal of thermal hyperalgesia.[7]
4.2.3 In Vivo Electrophysiology
This protocol assesses how this compound modulates neuronal activity in the central nervous system in response to peripheral stimuli.
-
Animal Preparation: A nerve-injured (e.g., SNL) rat is anesthetized, and a laminectomy is performed to expose the lumbar spinal cord.[10]
-
Neuronal Recording: A recording electrode is lowered into the dorsal horn to identify and record the activity of wide dynamic range (WDR) neurons.[1][10]
-
Stimulation: The receptive field of the neuron on the hind paw is stimulated with mechanical stimuli (e.g., 10-g von Frey hair), and both spontaneous and evoked neuronal firing rates are recorded.[10]
-
Drug Administration: this compound is administered intravenously (i.v.), and the effect on spontaneous and evoked WDR neuron firing is continuously recorded.[1][10]
Conclusion
The selective Nav1.8 blocker this compound demonstrates a robust antinociceptive profile in preclinical models of chronic pain. Its high potency at Nav1.8, combined with over 100-fold selectivity against other key sodium channel subtypes, establishes it as a precision tool for investigating the role of Nav1.8 in pain signaling.[1][5] The quantitative in vivo data confirm its efficacy in attenuating both mechanical allodynia and thermal hyperalgesia in neuropathic and inflammatory conditions.[1][7] The detailed protocols provided herein serve as a guide for the continued investigation and development of selective Nav1.8 inhibitors as a promising therapeutic class for the management of chronic pain.
References
- 1. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document: this compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. (CHEMBL1142222) - ChEMBL [ebi.ac.uk]
- 7. Additive antinociceptive effects of the selective Nav1.8 blocker this compound and selective TRPV1 antagonists in rat inflammatory and neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Additive antinociceptive effects of the selective Nav1.8 blocker this compound and selective TRPV1 antagonists in rat inflammatory and neuropathic pain models. | Sigma-Aldrich [merckmillipore.com]
- 9. Antinociceptive Activities of Lidocaine and the Nav1.8 Blocker A803467 in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective Nav1.8 sodium channel blocker, this compound [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Among the nine known subtypes (Nav1.1-Nav1.9), Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] Its involvement in nociceptive signaling has made it a key target for the development of novel analgesics. A-803467 is a potent and selective small-molecule inhibitor of the Nav1.8 sodium channel that has demonstrated significant efficacy in preclinical models of neuropathic and inflammatory pain.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, selectivity, and effects in various experimental paradigms. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Mechanism of Action
This compound exerts its pharmacological effects by directly blocking the Nav1.8 sodium channel pore, thereby inhibiting the influx of sodium ions that is necessary for the depolarization phase of an action potential.[5] This blockade effectively dampens the excitability of nociceptive neurons, leading to a reduction in pain signaling. The inhibitory effect of this compound is state-dependent, showing a preference for the inactivated state of the channel.[5]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Cell Line | Assay Type | IC50 | Reference(s) |
| Human Nav1.8 | HEK-293 | Electrophysiology | 8 nM | [3][4] |
| Rat Nav1.8 | Rat DRG Neurons | Electrophysiology (TTX-R current) | 140 nM | [3][4] |
| Human Nav1.2 | HEK-293 | Electrophysiology | >1 µM | [3] |
| Human Nav1.3 | HEK-293 | Electrophysiology | >1 µM | [3] |
| Human Nav1.5 | HEK-293 | Electrophysiology | >1 µM | [3] |
| Human Nav1.7 | HEK-293 | Electrophysiology | >1 µM | [3] |
IC50 values represent the concentration of this compound required to inhibit 50% of the channel activity.
Table 2: In Vivo Efficacy of this compound in Rat Models of Pain
| Pain Model | Endpoint | Route of Administration | ED50 | Reference(s) |
| Spinal Nerve Ligation | Mechanical Allodynia | Intraperitoneal (i.p.) | 47 mg/kg | [3][4] |
| Sciatic Nerve Injury | Mechanical Allodynia | Intraperitoneal (i.p.) | 85 mg/kg | [3][4] |
| Complete Freund's Adjuvant (CFA) | Thermal Hyperalgesia | Intraperitoneal (i.p.) | 41 mg/kg | [3][4] |
| Capsaicin-Induced Secondary Allodynia | Mechanical Allodynia | Intraperitoneal (i.p.) | ~100 mg/kg | [3] |
ED50 values represent the dose of this compound required to produce a 50% reduction in the pain response.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the potency and selectivity of this compound on human Nav1.8 channels expressed in HEK-293 cells and native TTX-R currents in rat DRG neurons.
Cell Culture:
-
HEK-293 cells stably expressing human Nav1.8 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and a selection antibiotic (e.g., G418).[6]
-
Rat DRG neurons are acutely dissociated from lumbar ganglia of adult Sprague-Dawley rats and cultured for a short period before recording.[7]
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH. For recording TTX-R currents in DRG neurons, tetrodotoxin (300 nM) is added to block TTX-sensitive sodium channels.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
Recording Procedure:
-
Whole-cell patch-clamp recordings are performed at room temperature using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.
-
Cells are voltage-clamped at a holding potential of -100 mV.
-
To assess the effect of this compound on the resting state, currents are elicited by a depolarizing step to 0 mV.
-
To assess the effect on the inactivated state, a prepulse to a depolarizing potential (e.g., -40 mV for Nav1.8) is applied before the test pulse to 0 mV.[5]
-
This compound is applied via a perfusion system at various concentrations to determine the IC50 value.
In Vivo Pain Models
Animals: Adult male Sprague-Dawley rats are used for all pain models.[8][9]
Objective: To evaluate the effect of this compound on mechanical allodynia in a model of neuropathic pain.
Surgical Procedure:
-
Rats are anesthetized with isoflurane.[10]
-
A dorsal midline incision is made at the L4-S2 level.[10]
-
The L5 and L6 spinal nerves are isolated and tightly ligated with silk suture.[8][9]
-
The incision is closed in layers.
Behavioral Testing (Mechanical Allodynia):
-
Mechanical allodynia is assessed using von Frey filaments.[11][12]
-
Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.[11][12]
-
Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined using the up-down method.[12][13]
-
This compound or vehicle is administered intraperitoneally, and the paw withdrawal threshold is measured at various time points post-dosing.
Objective: To assess the effect of this compound on thermal hyperalgesia in a model of inflammatory pain.
Induction of Inflammation:
-
A subcutaneous injection of CFA is made into the plantar surface of one hind paw.
Behavioral Testing (Thermal Hyperalgesia):
-
Thermal hyperalgesia is measured using the Hargreaves test.[14][15][16]
-
Rats are placed in individual chambers on a glass surface.[14][16]
-
A radiant heat source is focused on the plantar surface of the inflamed paw.[14][16]
-
The latency to paw withdrawal is recorded. A cut-off time is used to prevent tissue damage.[14][16]
-
This compound or vehicle is administered, and the paw withdrawal latency is measured.
Signaling Pathways and Experimental Workflows
Nav1.8 Signaling in Nociception
The following diagram illustrates the role of Nav1.8 in the transmission of pain signals.
Experimental Workflow for In Vivo Pain Models
The following diagram outlines the typical workflow for evaluating the efficacy of this compound in animal models of pain.
Pharmacokinetic Profile and Off-Target Effects
This compound has been shown to have moderate bioavailability following intraperitoneal administration in rats.[5] While highly selective for Nav1.8, at higher concentrations (greater than 1 µM), some effects on other Nav channel subtypes have been observed.[17] Additionally, this compound has been reported to interact with the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, which could have implications for its pharmacokinetic profile and potential drug-drug interactions.[18]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Nav1.8 in pain and serves as a lead compound for the development of novel analgesics. Its high potency and selectivity for Nav1.8 have been demonstrated in a variety of preclinical models. The detailed experimental protocols and quantitative data provided in this guide are intended to support further research into the therapeutic potential of Nav1.8 inhibition for the treatment of chronic pain.
References
- 1. mdpi.com [mdpi.com]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasp-pain.org [iasp-pain.org]
- 4. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. criver.com [criver.com]
- 10. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 12. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 17. Antisense-Mediated Knockdown of NaV1.8, but Not NaV1.9, Generates Inhibitory Effects on Complete Freund's Adjuvant-Induced Inflammatory Pain in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
A-803467: A Selective Nav1.8 Antagonist for Visceral Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral pain, originating from internal organs, represents a significant clinical challenge due to its complex mechanisms and often diffuse nature. A key molecular target in the transmission of nociceptive signals from the viscera is the voltage-gated sodium channel Nav1.8. This channel, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons, including dorsal root ganglion (DRG) neurons that innervate the internal organs. Its role in the electrogenesis of these neurons makes it a compelling target for the development of novel analgesics. A-803467 is a potent and highly selective small-molecule blocker of the Nav1.8 sodium channel.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in preclinical models of visceral pain, with a focus on quantitative data and detailed experimental protocols.
Mechanism of Action
This compound exerts its analgesic effects by selectively blocking the Nav1.8 sodium channel, a tetrodotoxin-resistant (TTX-R) channel crucial for the generation and propagation of action potentials in nociceptive neurons.[3] The blockade is voltage-dependent, with a higher affinity for the inactivated state of the channel.[3] This state-dependent inhibition means this compound is more effective at suppressing the firing of hyperexcitable neurons, a hallmark of chronic pain states, while having a lesser effect on neurons with normal resting membrane potentials.[3] By inhibiting the influx of sodium ions through Nav1.8 channels, this compound dampens the excitability of visceral afferent fibers, thereby reducing the transmission of pain signals from the viscera to the central nervous system.
Signaling Pathway and Experimental Workflow
The role of Nav1.8 in visceral pain signaling and the general workflow for evaluating this compound are depicted in the following diagrams.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and data interpretation.
Table 1: In Vitro Potency and Selectivity of this compound (IC₅₀ Values)
| Channel Subtype | Species | Experimental Condition | IC₅₀ (nM) | Reference(s) |
| Nav1.8 | Human | Inactivated State (-40 mV) | 8 | [1][2] |
| Human | Resting State (-100 mV) | 79 | [1] | |
| Rat | Recombinant (-40 mV) | 45 | [1] | |
| Rat | Native TTX-R in DRG Neurons (-40 mV) | 140 | [1][2] | |
| Nav1.2 | Human | Inactivated State | >1000 | [1] |
| Nav1.3 | Human | Inactivated State | >1000 | [1] |
| Nav1.5 | Human | Inactivated State | >1000 | [1] |
| Nav1.7 | Human | Inactivated State | >1000 | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Pain (ED₅₀ Values)
| Pain Model | Species | Endpoint | Route of Administration | ED₅₀ (mg/kg) | Reference(s) |
| Visceral Pain | |||||
| Colonic Distension | Rat | Analgesic Effect | i.p. | 100 (MED) | [1] |
| Acetic Acid-Induced Writhing | Mouse | Reduction in Writhing | s.c. | >100 | [1] |
| Neuropathic Pain | |||||
| Spinal Nerve Ligation | Rat | Mechanical Allodynia | i.p. | 47 | [1][2] |
| Sciatic Nerve Injury | Rat | Mechanical Allodynia | i.p. | 85 | [1][2] |
| Inflammatory Pain | |||||
| CFA-Induced Thermal Hyperalgesia | Rat | Thermal Hyperalgesia | i.p. | 41 | [1][2] |
| Capsaicin-Induced Secondary Mechanical Allodynia | Rat | Mechanical Allodynia | i.p. | ~100 | [1][2] |
CFA: Complete Freund's Adjuvant; MED: Minimum Effective Dose
Table 3: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Route of Administration | Reference(s) |
| Bioavailability (F) | 26% | i.p. | [1] |
| Cₘₐₓ | 0.35 µg/mL | 10 mg/kg, i.p. | [1] |
| Tₘₐₓ | 1.6 h | 10 mg/kg, i.p. | [1] |
| Plasma Protein Binding | 98.7% | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these studies.
Whole-Cell Patch-Clamp Electrophysiology in DRG Neurons
This protocol is designed to measure the effect of this compound on tetrodotoxin-resistant (TTX-R) sodium currents in isolated rat dorsal root ganglion (DRG) neurons.
1. DRG Neuron Isolation and Culture:
-
Euthanize adult Sprague-Dawley rats and dissect lumbar (L4-L6) DRGs.
-
Enzymatically digest the ganglia with a solution containing collagenase and dispase.
-
Mechanically dissociate the neurons by trituration.
-
Plate the dissociated neurons on poly-D-lysine coated coverslips and culture for 2-8 hours before recording.
2. Recording Solutions:
-
Intracellular (Pipette) Solution (in mM): 110 CsCl, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.1 GTP, adjusted to pH 7.3 with CsOH.
-
Extracellular (Bath) Solution (in mM): 130 TEA-Cl, 5 CaCl₂, 10 HEPES, 10 Glucose, 0.0003 TTX, adjusted to pH 7.3 with TEA-OH.
3. Voltage-Clamp Protocol:
-
Obtain a whole-cell patch-clamp configuration on a small-diameter (18-25 µm) DRG neuron.
-
Hold the neuron at a membrane potential of -100 mV.
-
To assess state-dependent block, use a prepulse to -40 mV for 8 seconds to inactivate a significant portion of Nav1.8 channels, followed by a brief return to -100 mV for 20 ms, and then a depolarizing test pulse to 0 mV for 20 ms to elicit the sodium current.[3]
-
Apply this compound to the bath solution at various concentrations to determine the IC₅₀.
Colorectal Distension (CRD) Model of Visceral Pain in Rats
This model is used to assess visceral nociception by measuring the behavioral response to mechanical distension of the colon and rectum.
1. Animal Preparation:
-
Lightly anesthetize the rat and insert a flexible latex balloon (7 cm long) intra-anally into the descending colon.[4][5]
-
Allow the animal to recover from anesthesia for at least 30 minutes before testing.[4][5]
2. Distension Protocol:
-
Connect the balloon to a pressure-controlled inflation device.
-
Apply graded, phasic distensions at pressures of 2.00, 3.33, 5.33, and 8.00 kPa, with each distension lasting for 30 seconds and separated by a 4-minute interval.[4][5]
3. Behavioral Assessment (Abdominal Withdrawal Reflex - AWR):
-
A trained observer, blind to the treatment, scores the AWR during each distension period according to the following scale[4][5]:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdomen.
-
4: Body arching and lifting of pelvic structures.
-
-
Administer this compound or vehicle intraperitoneally (i.p.) and assess the AWR at various time points post-injection.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model induces chronic neuropathic pain, characterized by mechanical allodynia, and is used to evaluate the efficacy of analgesics.
1. Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Place the animal in a prone position and make a dorsal midline incision to expose the L4-S2 vertebrae.[1][6][7]
-
Remove the L6 transverse process to identify the L4, L5, and L6 spinal nerves.[1][6][7]
-
Isolate and tightly ligate the L5 and L6 spinal nerves with a silk suture.[1][6][7]
-
Close the muscle and skin layers with sutures and wound clips.[1]
2. Post-Operative Care and Behavioral Testing:
-
House animals with additional bedding and monitor for recovery.
-
Allow a post-operative period of at least 7-14 days for the development of stable neuropathic pain behaviors.
-
Assess mechanical allodynia using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. A significant decrease in the withdrawal threshold on the ligated side compared to the contralateral side indicates allodynia.
-
Administer this compound or vehicle and measure the paw withdrawal threshold at specified time points.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the Nav1.8 sodium channel in visceral pain perception. Its high selectivity allows for the specific interrogation of this channel in various preclinical models. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies aimed at understanding visceral pain mechanisms and developing novel therapeutic interventions.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Whole-Cell Patch Clamp Recordings on Intact Rat Dorsal Root Ganglia [app.jove.com]
- 3. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 7. Electrophysiological characterization of spinal neuronal response properties in anaesthetized rats after ligation of spinal nerves L5-L6 - PMC [pmc.ncbi.nlm.nih.gov]
A-803467: An In-depth Technical Guide to its Early-Stage Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-803467 is a potent and selective small-molecule blocker of the voltage-gated sodium channel Nav1.8.[1][2][3] This channel, encoded by the SCN10A gene, is preferentially expressed in primary sensory neurons, particularly nociceptors, which are responsible for transmitting pain signals.[4] Due to its restricted expression profile and its role in nociception, Nav1.8 has emerged as a promising target for the development of novel analgesics. This compound has been instrumental in the preclinical validation of Nav1.8 as a therapeutic target for various pain states.[1][5][6] Beyond its role in pain research, this compound has also been identified as an inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, a protein implicated in multidrug resistance in cancer.[2] This technical guide provides a comprehensive overview of the early-stage research applications of this compound, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and relevant signaling pathways.
Core Mechanism of Action: Selective Blockade of Nav1.8
This compound exerts its primary biological effect by potently and selectively blocking the Nav1.8 sodium channel.[1][3][7] Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel, meaning it is not blocked by the potent neurotoxin tetrodotoxin. This characteristic distinguishes it from many other sodium channel subtypes. The blockade of Nav1.8 by this compound leads to a reduction in the excitability of nociceptive neurons, thereby dampening the transmission of pain signals.
Signaling Pathway of Nociception and this compound Intervention
Caption: this compound blocks the Nav1.8 channel on nociceptive neurons, inhibiting pain signal transmission.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Channel Subtype | Cell Line | IC50 (nM) | Reference(s) |
| Human Nav1.8 | HEK-293 | 8 | [1][7] |
| Human Nav1.2 | HEK-293 | ≥1000 | [1] |
| Human Nav1.3 | HEK-293 | ≥1000 | [1] |
| Human Nav1.5 | HEK-293 | ≥1000 | [1] |
| Human Nav1.7 | HEK-293 | ≥1000 | [1] |
| Rat TTX-R currents | Dorsal Root Ganglion Neurons | 140 | [1][6] |
Table 2: In Vivo Efficacy of this compound in Rodent Pain Models
| Pain Model | Species | Endpoint | ED50 (mg/kg, i.p.) | Reference(s) |
| Spinal Nerve Ligation | Rat | Mechanical Allodynia | 47 | [1][6] |
| Chronic Constriction Injury | Rat | Mechanical Allodynia | 85 | [1][6] |
| Capsaicin-induced Secondary Allodynia | Rat | Mechanical Hypersensitivity | ~100 | [1][6] |
| Complete Freund's Adjuvant (CFA) | Rat | Thermal Hyperalgesia | 41 | [1][6] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This technique is used to measure the ion currents flowing through the Nav1.8 channel and to determine the potency and selectivity of this compound.
References
- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 2. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 3. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents [mdpi.com]
- 4. Dynamic vs Static ABCG2 Inhibitors to Sensitize Drug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2.10. von Frey Test for Determining Mechanical Allodynia [bio-protocol.org]
- 7. protocols.io [protocols.io]
For Researchers, Scientists, and Drug Development Professionals
A-803467 has emerged as a significant pharmacological tool and a promising therapeutic lead due to its potent and highly selective inhibition of the voltage-gated sodium channel Nav1.8. This technical guide synthesizes the current understanding of this compound's selectivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying scientific principles.
Quantitative Analysis of this compound Selectivity
The remarkable selectivity of this compound for the human Nav1.8 channel is a cornerstone of its scientific value. The compound demonstrates a significantly higher affinity for Nav1.8 compared to other sodium channel subtypes, a critical attribute for minimizing off-target effects in therapeutic applications. The following table summarizes the inhibitory potency of this compound across various Nav channels, as determined by half-maximal inhibitory concentration (IC50) values.
| Channel Subtype | Species | IC50 (nM) | Fold Selectivity vs. hNav1.8 | Holding Potential | Reference |
| Nav1.8 | Human | 8 | - | -40 mV | [1][2][3] |
| Nav1.8 (TTX-R) | Rat (native DRG) | 140 | 17.5-fold less potent | Not specified | [4] |
| Nav1.2 | Human | ≥1,000 | >125-fold | Not specified | [4][5] |
| Nav1.3 | Human | ≥1,000 | >125-fold | Not specified | [4][5] |
| Nav1.5 | Human | ≥1,000 | >125-fold | Not specified | [4][5] |
| Nav1.7 | Human | ≥1,000 | >125-fold | Not specified | [4][5] |
Note: TTX-R refers to tetrodotoxin-resistant currents, which are predominantly carried by Nav1.8 in dorsal root ganglion (DRG) neurons.
The data clearly illustrates that this compound is over 100-fold more selective for human Nav1.8 than for other key sodium channel subtypes, including Nav1.2, Nav1.3, Nav1.5, and Nav1.7.[4][5] This high degree of selectivity is crucial for its potential as a targeted analgesic, as Nav1.8 is preferentially expressed in nociceptive primary sensory neurons.
Mechanism of Selective Blockade
The precise molecular interactions underpinning the selectivity of this compound for Nav1.8 have been elucidated through cryogenic electron microscopy (cryo-EM) studies. These investigations revealed that this compound binds within the pore of the Nav1.8 channel, directly obstructing the pathway for sodium ion permeation.[6] The binding site is located beneath the channel's selectivity filter.[6][7] The specific amino acid residues lining this pocket in Nav1.8 are thought to be key determinants of the high-affinity and selective binding of this compound, distinguishing it from the binding sites in other Nav channel isoforms.
This compound exhibits a preference for the inactivated state of the Nav1.8 channel, although it can also block the resting state.[4][6] This state-dependent binding is a common feature of many sodium channel blockers and can contribute to their efficacy in pathologically hyperexcitable neurons, which tend to have a more depolarized resting membrane potential, leading to a greater proportion of channels in the inactivated state.
Experimental Protocols
The determination of this compound's selectivity relies on rigorous and well-defined experimental methodologies. The primary technique employed is whole-cell patch-clamp electrophysiology .
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This technique allows for the direct measurement of ion channel currents in isolated cells. To assess the selectivity of this compound, human embryonic kidney (HEK293) cells are genetically engineered to express a single subtype of human voltage-gated sodium channel (e.g., Nav1.8, Nav1.2, Nav1.7, etc.).
Cell Preparation:
-
HEK293 cells are cultured under standard conditions.
-
Cells are transfected with plasmids containing the cDNA for the specific human Nav channel α-subunit.
-
Recordings are typically performed 18 to 36 hours post-transfection.[6]
Recording Procedure:
-
A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single transfected cell.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The voltage across the cell membrane is controlled ("clamped") by the recording amplifier.
-
A series of voltage steps are applied to elicit sodium currents through the expressed channels. For Nav1.8, a typical protocol involves holding the cell at -120 mV and then stepping to a depolarized potential, such as +10 mV, for a short duration (e.g., 50 ms).[6]
-
This compound, dissolved in an appropriate solvent (e.g., DMSO), is perfused into the recording chamber at various concentrations.[6]
-
The peak sodium current is measured before and after the application of this compound.
-
The inhibition of the current at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
To investigate state-dependent block, the holding potential can be varied. For instance, a more depolarized holding potential (e.g., -40 mV) is used to assess the block of the inactivated state of the channel.[3][4]
Visualizing Experimental and Logical Frameworks
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the selectivity of this compound.
Caption: Logical relationship of this compound's selective affinity for Nav1.8.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for A-803467 in In-Vitro Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-803467 is a potent and selective blocker of the voltage-gated sodium channel Nav1.8, also known as the tetrodotoxin-resistant (TTX-R) sodium channel SCN10A.[1][2][3][4] This channel is predominantly expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) neurons, and plays a crucial role in pain signaling.[5][6] Its selective inhibition by this compound makes this compound a valuable tool for studying nociceptive pathways and for the development of novel analgesic drugs.[1][3] These application notes provide detailed protocols for the use of this compound in in-vitro electrophysiology, enabling researchers to effectively characterize its effects on Nav1.8 channels.
Mechanism of Action
This compound acts as a pore blocker of the Nav1.8 channel, thereby inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials in sensory neurons.[7] The compound exhibits a high degree of selectivity for Nav1.8 over other sodium channel subtypes, making it a precise tool for isolating the contribution of Nav1.8 to neuronal excitability.[2][6] Structural studies have begun to elucidate the binding site of this compound within the channel pore. This compound demonstrates state-dependent binding, with a higher affinity for the inactivated state of the channel.[8]
Data Presentation
The following table summarizes the quantitative data for this compound's activity on various voltage-gated sodium channels.
| Channel Subtype | Cell Line | IC50 (nM) | Holding Potential | Reference |
| Human Nav1.8 | HEK293 | 8 | -40 mV (half-maximal inactivation) | [1][3] |
| Human Nav1.8 | HEK293 | 79 | Resting State | [1] |
| Rat Nav1.8 | - | 45 | -40 mV | [1] |
| Rat TTX-R currents | DRG neurons | 140 | -40 mV | [3][6] |
| Human Nav1.2 | HEK293 | ≥1000 | - | [3][6] |
| Human Nav1.3 | HEK293 | ≥1000 | - | [3][6] |
| Human Nav1.5 | HEK293 | ≥1000 | - | [3][6] |
| Human Nav1.7 | HEK293 | ≥1000 | - | [3][6] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Compound: this compound (Molecular Weight: 357.79 g/mol )
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) of this compound in 100% DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the extracellular recording solution. Ensure the final DMSO concentration in the recording solution is low (typically ≤0.1%) to avoid off-target effects.
-
Cell Preparation
-
HEK293 Cells Stably Expressing Nav1.8:
-
Culture HEK293 cells stably transfected with the human or rat Nav1.8 alpha subunit in appropriate media.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.
-
Select healthy, isolated cells for patch-clamp recording.
-
-
Dorsal Root Ganglion (DRG) Neurons:
-
Isolate DRGs from rodents following approved animal care and use protocols.
-
Dissociate the ganglia into single neurons using enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.
-
Plate the neurons on coated coverslips (e.g., poly-D-lysine and laminin) and culture for 12-24 hours before recording.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique can be performed in two primary configurations: voltage-clamp to study ion channel currents directly, and current-clamp to investigate the effects on membrane potential and action potential firing.
Solutions:
-
Extracellular Solution (ECS) (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Nav1.8 currents in DRG neurons, include blockers of other conductances, such as CdCl2 (0.1 mM) to block calcium channels and TEA-Cl (20 mM) and 4-AP (5 mM) to block potassium channels, and TTX (0.3 µM) to block TTX-sensitive sodium channels.
-
Intracellular Solution (ICS) for Voltage-Clamp (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Cesium is used to block potassium channels from the inside.
-
Intracellular Solution (ICS) for Current-Clamp (in mM): 140 K-Gluconate, 10 NaCl, 1 MgCl2, 0.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.3 with KOH.
Protocol for Voltage-Clamp Recording of Nav1.8 Currents:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Set the holding potential to a level that allows for the study of the channel in a specific state. To assess the resting state block, a holding potential of -100 mV is typically used.[1] To investigate the block of the inactivated state, a holding potential corresponding to the half-maximal inactivation voltage (V1/2) of Nav1.8 (around -40 mV) is used.[1]
-
Apply a series of depolarizing voltage steps to elicit Nav1.8 currents. A typical protocol is to step from the holding potential to a test potential of 0 mV for 20-50 ms.[1]
-
To investigate state-dependence, a prepulse to various potentials can be applied before the test pulse. For example, a long prepulse (e.g., 500 ms) to different voltages can be used to assess the voltage-dependence of inactivation.
-
Record baseline currents in the extracellular solution.
-
Perfuse the bath with the extracellular solution containing the desired concentration of this compound. A concentration range of 1 nM to 10 µM is typically used to generate a concentration-response curve.
-
Record currents in the presence of this compound until a steady-state block is achieved.
-
Wash out the compound with the control extracellular solution to check for reversibility of the block.
Protocol for Current-Clamp Recording of Action Potentials:
-
Establish a whole-cell patch-clamp configuration in current-clamp mode.
-
Measure the resting membrane potential of the neuron.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.
-
Record baseline action potential firing in the control extracellular solution.
-
Perfuse the bath with the extracellular solution containing this compound. A concentration of around 0.3 µM has been shown to be effective in suppressing action potential firing in DRG neurons.[1]
-
Record the effect of this compound on the resting membrane potential and action potential firing in response to the same current injection protocol. Note that the effect of this compound on evoked action potentials is more pronounced at more depolarized resting membrane potentials (around -40 mV).[1]
-
Wash out the compound to observe the recovery of excitability.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Caption: this compound voltage-dependent block.
References
- 1. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 803467 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 3. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-803467 in Rat Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A-803467, a selective blocker of the Nav1.8 sodium channel, in preclinical rat models of neuropathic pain. The information compiled herein, including detailed protocols and quantitative data, is intended to guide researchers in designing and executing studies to evaluate the analgesic efficacy of this compound.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. The voltage-gated sodium channel Nav1.8 is preferentially expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of pain signals.[1] Its involvement in neuronal hyperexcitability following nerve injury has made it a key target for the development of novel analgesics.[2][3] this compound is a potent and selective inhibitor of Nav1.8 that has demonstrated significant anti-allodynic and anti-hyperalgesic effects in various rodent models of neuropathic and inflammatory pain.[4][5]
Data Presentation
The following tables summarize the effective dosages of this compound across different neuropathic pain models and administration routes as reported in peer-reviewed literature.
Table 1: Systemic Administration of this compound in Rat Models of Neuropathic Pain
| Neuropathic Pain Model | Administration Route | Effective Dose Range | ED₅₀ | Outcome Measure | Reference |
| Spinal Nerve Ligation (SNL) | Intravenous (i.v.) | 10 - 30 mg/kg | - | Reduction of mechanically evoked and spontaneous WDR neuronal activity | [6] |
| Spinal Nerve Ligation (SNL) | Intraperitoneal (i.p.) | - | 47 mg/kg | Attenuation of mechanical allodynia | [4][5] |
| Sciatic Nerve Injury (SNI) / Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | - | 85 mg/kg | Attenuation of mechanical allodynia | [4][5] |
| Capsaicin-Induced Secondary Mechanical Allodynia | Intraperitoneal (i.p.) | - | ~100 mg/kg | Attenuation of mechanical allodynia | [4][5] |
WDR: Wide Dynamic Range
Table 2: Local and Intraspinal Administration of this compound in the Spinal Nerve Ligation (SNL) Rat Model
| Administration Route | Dose Range | Outcome Measure | Reference |
| Intraspinal | 50 - 150 nmol/0.5 µl | Decrease in evoked and spontaneous WDR neuronal discharges | [6] |
| L4 Dorsal Root Ganglion (DRG) Injection | 30 - 100 nmol/1 µl | Reduction of evoked WDR neuronal firing | [6] |
| Hindpaw Receptive Field Injection | 300 nmol/50 µl | Reduction of evoked WDR neuronal firing | [6] |
Signaling Pathway and Mechanism of Action
This compound exerts its analgesic effects by selectively blocking the Nav1.8 sodium channel, which is a key contributor to the excitability of nociceptive neurons.[2] In neuropathic pain states, there is an upregulation and redistribution of Nav1.8 channels in dorsal root ganglion (DRG) neurons, leading to spontaneous firing and a lowered threshold for action potential generation.[3][7] By inhibiting Nav1.8, this compound reduces the influx of sodium ions that is necessary for the rising phase of the action potential, thereby dampening neuronal hyperexcitability and reducing the transmission of pain signals.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in rat models of neuropathic pain.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline) - Note: The exact vehicle composition may vary. Researchers should validate the solubility and stability of this compound in their chosen vehicle.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Syringes and needles appropriate for the intended administration route
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration. For systemic injections, a typical injection volume is 1 ml/kg.[8]
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Administer the solution to the rats via the chosen route (intravenous, intraperitoneal, etc.) at the dosages indicated in Tables 1 and 2. For intravenous administration, infuse the solution over a 5- to 7-minute period.[8]
Induction of Neuropathic Pain: Spinal Nerve Ligation (SNL) Model
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
Suture material (e.g., 6-0 silk)
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile gauze
Protocol:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the rat in a prone position and shave and disinfect the surgical area over the lumbar spine.
-
Make a dorsal midline incision to expose the paraspinal muscles.
-
Carefully dissect the muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture.
-
Close the muscle layers with sutures and the skin incision with wound clips.
-
Allow the animals to recover for at least one week before behavioral testing to allow for the development of neuropathic pain behaviors.
Behavioral Testing: Assessment of Mechanical Allodynia with Von Frey Filaments
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated mesh platform
-
Testing chambers
Protocol:
-
Place the rats in individual testing chambers on the elevated mesh platform and allow them to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw ipsilateral to the nerve injury.
-
Begin with a filament in the middle of the force range and apply it with enough force to cause it to bend.
-
A positive response is defined as a sharp withdrawal of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament; if there is no response, use the next larger filament.
-
The 50% paw withdrawal threshold is calculated from the pattern of positive and negative responses.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rat model of neuropathic pain.
References
- 1. Document: this compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. (CHEMBL1142222) - ChEMBL [ebi.ac.uk]
- 2. Functional Upregulation of Nav1.8 Sodium Channels on the Membrane of Dorsal Root Ganglia Neurons Contributes to the Development of Cancer-Induced Bone Pain | PLOS One [journals.plos.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective Nav1.8 sodium channel blocker, this compound [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Are voltage-gated sodium channels on the dorsal root ganglion involved in the development of neuropathic pain? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A-803467 in Reversing Multidrug Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein or BCRP), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sublethal levels.[1][2][3][4] A-803467, initially identified as a potent and selective blocker of the Nav1.8 sodium channel, has emerged as a promising agent for reversing ABCG2-mediated MDR.[1][5] This document provides detailed application notes and protocols for utilizing this compound to overcome multidrug resistance in cancer cell lines.
This compound has been shown to re-sensitize cancer cells to chemotherapeutic agents that are substrates of the ABCG2 transporter, including mitoxantrone, topotecan, and doxorubicin.[1][2] Its mechanism of action involves the direct inhibition of the transport function of ABCG2, thereby increasing the intracellular accumulation of co-administered chemotherapeutic drugs.[1][2] Notably, this compound achieves this at non-toxic concentrations and does not affect the expression levels of the ABCG2 protein.[2]
Mechanism of Action: Signaling Pathway
This compound circumvents multidrug resistance by directly interacting with the ABCG2 transporter. The compound stimulates the ATPase activity of ABCG2, suggesting that it may be a substrate for the transporter.[2][3] This interaction inhibits the efflux of other ABCG2 substrates, leading to their accumulation within the cancer cell and subsequent cytotoxicity.
Caption: Mechanism of this compound in reversing ABCG2-mediated multidrug resistance.
Quantitative Data Summary
The efficacy of this compound in reversing ABCG2-mediated multidrug resistance has been quantified in various studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Reversal of Multidrug Resistance by this compound
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal of Resistance | Reference |
| ABCG2-overexpressing | Mitoxantrone | 7.5 | Significant | [2] |
| ABCG2-overexpressing | Topotecan | 7.5 | Significant | [5] |
Note: "Fold Reversal" is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of this compound.
Table 2: Effect of this compound on Intracellular Drug Accumulation
| Cell Line | Labeled Substrate | This compound Concentration (µM) | Increase in Intracellular Accumulation | Reference |
| ABCG2-transfected cells | [³H]-Mitoxantrone | 7.5 | Significant | [1] |
Table 3: In Vivo Efficacy of this compound in Combination Therapy
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference | |---|---|---| | ABCG2-overexpressing cancer cells | this compound (35 mg/kg) + Topotecan (3 mg/kg) | Significant |[1] | | ABCG2-overexpressing tumors | this compound (30 mg/kg) + Topotecan (3 mg/kg) | Significant |[2][3] |
Experimental Protocols
Detailed protocols for key experiments to evaluate the efficacy of this compound in reversing multidrug resistance are provided below.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration-dependent cytotoxicity of chemotherapeutic agents in the presence and absence of this compound.
Caption: Workflow for the MTT-based cytotoxicity assay.
Materials:
-
Cancer cell line (parental and multidrug-resistant)
-
Complete culture medium
-
Chemotherapeutic agent (e.g., Mitoxantrone)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the chemotherapeutic agent in culture medium.
-
Prepare a stock solution of this compound in DMSO and dilute it in culture medium to the desired final concentrations (e.g., 2.5 µM and 7.5 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Remove the overnight culture medium from the cells and add 100 µL of medium containing the chemotherapeutic agent alone or in combination with this compound. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 2: Intracellular Drug Accumulation Assay
This protocol measures the effect of this compound on the intracellular accumulation of a fluorescent or radiolabeled chemotherapeutic substrate.
Caption: Workflow for the intracellular drug accumulation assay.
Materials:
-
Cancer cell line (parental and multidrug-resistant)
-
Culture medium
-
This compound
-
Radiolabeled ([³H]) or fluorescent substrate of ABCG2 (e.g., [³H]-Mitoxantrone)
-
Ice-cold PBS
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation counter or fluorometer
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-incubate the cells with this compound (e.g., 7.5 µM) or vehicle (DMSO) in serum-free medium for 1 hour at 37°C.
-
Add the labeled substrate (e.g., [³H]-Mitoxantrone at a final concentration of 50 nM) to each well.
-
Incubate for 2 hours at 37°C.
-
Aspirate the medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
For radiolabeled substrates, transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
For fluorescent substrates, measure the fluorescence of the lysate using a fluorometer.
-
Normalize the results to the total protein content of each sample.
Protocol 3: ABCG2 ATPase Activity Assay
This protocol measures the effect of this compound on the ATPase activity of ABCG2 in isolated membrane vesicles.
Materials:
-
Membrane vesicles from cells overexpressing ABCG2
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol, 10 mM MgCl₂, 1 mM EGTA)
-
ATP
-
Vanadate (an inhibitor of P-type ATPases)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., PREDEASY ATPase Kit)
Procedure:
-
Incubate the ABCG2-containing membrane vesicles (5-10 µg) with various concentrations of this compound in the assay buffer at 37°C for 3 minutes.
-
Initiate the reaction by adding ATP (e.g., 5 mM).
-
Incubate for 20 minutes at 37°C.
-
Terminate the reaction by adding 5% SDS.
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
-
Perform parallel reactions in the presence of vanadate to determine the vanadate-sensitive ATPase activity, which represents the ABCG2-specific activity.
-
Calculate the stimulation of ATPase activity by this compound relative to the basal activity.
Protocol 4: In Vivo Xenograft Model for MDR Reversal
This protocol evaluates the efficacy of this compound in combination with a chemotherapeutic agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
ABCG2-overexpressing cancer cells
-
Matrigel (optional)
-
Chemotherapeutic agent (e.g., Topotecan)
-
This compound
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject ABCG2-overexpressing cancer cells (e.g., 1 x 10⁶ cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapeutic agent alone, combination of this compound and chemotherapeutic agent).
-
Administer the treatments as per the established dosing schedule (e.g., this compound at 30-35 mg/kg and Topotecan at 3 mg/kg, administered intraperitoneally or orally).[1][2][3]
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Plot the tumor growth curves and analyze the statistical significance of the differences between the treatment groups.
Conclusion
This compound is a valuable research tool for investigating and overcoming ABCG2-mediated multidrug resistance in cancer cells. The protocols outlined in this document provide a framework for assessing its efficacy both in vitro and in vivo. By inhibiting the ABCG2 transporter, this compound has the potential to enhance the effectiveness of existing chemotherapeutic agents and improve treatment outcomes for cancers with acquired or intrinsic drug resistance. Further research into the clinical translation of this compound as an MDR modulator is warranted.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2.9. ABCG2 ATPase assay [bio-protocol.org]
- 3. genomembrane.com [genomembrane.com]
- 4. This compound, a tetrodotoxin-resistant sodium channel blocker, modulates ABCG2-mediated MDR in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABCG2 ATPase Assay [bio-protocol.org]
Application Notes and Protocols for Testing A-803467 Efficacy in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of A-803467, a potent and selective blocker of the voltage-gated sodium channel NaV1.8. The following cellular assays are described: whole-cell patch-clamp electrophysiology, intracellular calcium imaging, and neurotransmitter release assays.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the NaV1.8 sodium channel, which is predominantly expressed in peripheral sensory neurons and plays a crucial role in nociceptive signaling.[1] By blocking NaV1.8, this compound can reduce the excitability of these neurons, thereby attenuating pain sensation.[1] This makes it a promising candidate for the development of novel analgesics for treating neuropathic and inflammatory pain.
Mechanism of Action
This compound functions by physically occluding the pore of the NaV1.8 channel, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons.[1][2] This blockade effectively dampens the transmission of pain signals from the periphery to the central nervous system. The selectivity of this compound for NaV1.8 over other sodium channel subtypes minimizes the potential for off-target effects.[3]
Mechanism of this compound action on a sensory neuron.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound from various cellular assays.
Table 1: Inhibitory Potency of this compound on Voltage-Gated Sodium Channels
| Channel Subtype | Cell Line | IC50 (nM) | Reference |
| Human NaV1.8 | Recombinant | 8 | [3][4][5] |
| Rat NaV1.8 | Recombinant | 45 ± 5 | [3] |
| Rat TTX-R Currents | Dorsal Root Ganglion Neurons | 140 | [3][5] |
| Human NaV1.2 | Recombinant | ≥1000 | [3][4] |
| Human NaV1.3 | Recombinant | ≥1000 | [3][4] |
| Human NaV1.5 | Recombinant | ≥1000 | [3][4] |
| Human NaV1.7 | Recombinant | ≥1000 | [3][4] |
Table 2: Effect of this compound on Neuronal Firing
| Cell Type | Species | This compound Concentration | Effect | Reference |
| Wide Dynamic Range Neurons | Rat | 20 mg/kg (i.v.) | 66.2% reduction in evoked firing | [3] |
| Wide Dynamic Range Neurons | Rat | 20 mg/kg (i.v.) | 53.3% reduction in spontaneous firing | [3] |
| Dorsal Root Ganglion Neurons | Rat | 30-100 nmol (into DRG) | Reduced evoked firing | [6] |
| Wide Dynamic Range Neurons | Rat | 50-150 nmol (intraspinal) | Decreased evoked and spontaneous firing | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on NaV1.8 currents in isolated dorsal root ganglion (DRG) neurons or recombinant cell lines.
Materials:
-
This compound
-
Cell culture medium
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Microforge and puller
-
Cell culture dishes
Procedure:
-
Culture DRG neurons or a recombinant cell line expressing NaV1.8 on glass coverslips.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline NaV1.8 currents by applying a voltage-clamp protocol. A typical protocol to elicit NaV1.8 currents involves holding the cell at -100 mV and applying a depolarizing pulse to 0 mV.[3]
-
Perfuse the cells with the external solution containing this compound at various concentrations.
-
Record NaV1.8 currents in the presence of the compound.
-
Wash out the compound by perfusing with the control external solution and record the recovery of the current.
-
Analyze the data to determine the concentration-dependent inhibition of the NaV1.8 current and calculate the IC50 value.
Workflow for whole-cell patch-clamp electrophysiology.
Intracellular Calcium Imaging
This assay measures changes in intracellular calcium concentration in response to neuronal activation and the modulatory effect of this compound.
Materials:
-
This compound
-
DRG neuron culture
-
Fluo-4 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Potassium chloride (KCl) for depolarization
-
Fluorescence microscope with a camera and image analysis software
Procedure:
-
Plate DRG neurons on glass-bottom dishes.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire baseline fluorescence images.
-
Apply this compound at the desired concentration and incubate.
-
Stimulate the neurons with a high concentration of KCl (e.g., 50 mM) to induce depolarization and calcium influx.
-
Record the changes in fluorescence intensity over time.
-
Analyze the fluorescence data to quantify the change in intracellular calcium in the presence and absence of this compound.
Workflow for intracellular calcium imaging.
Neurotransmitter Release Assay
This protocol describes a method to measure the release of neurotransmitters, such as glutamate and GABA, from spinal cord slices and to assess the effect of this compound.
Materials:
-
This compound
-
Spinal cord tissue from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection
-
Vibratome
-
Perfusion system
Procedure:
-
Prepare acute spinal cord slices (300-400 µm thick) using a vibratome in ice-cold aCSF.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Place a slice in a recording chamber and perfuse with aCSF.
-
Collect baseline perfusate samples.
-
Stimulate the slice (e.g., with high KCl or electrical stimulation) to evoke neurotransmitter release and collect the perfusate.
-
Apply this compound to the perfusion medium and repeat the stimulation and collection steps.
-
Analyze the concentration of glutamate and GABA in the collected samples using HPLC.[7][8][9][10][11]
-
Compare the amount of neurotransmitter released in the presence and absence of this compound.
Workflow for neurotransmitter release assay.
References
- 1. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document: this compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. (CHEMBL1142222) - ChEMBL [ebi.ac.uk]
- 5. pnas.org [pnas.org]
- 6. A selective Nav1.8 sodium channel blocker, this compound [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. amuzainc.com [amuzainc.com]
- 9. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. antecscientific.com [antecscientific.com]
Application Notes and Protocols: A-803467 in Combination with Topotecan for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein or BCRP), which actively efflux a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.
Topotecan, a topoisomerase I inhibitor, is an effective anticancer agent used in the treatment of various solid tumors, including ovarian and small cell lung cancer.[1] However, its effectiveness can be limited by ABCG2-mediated efflux.[2][3]
A-803467 is a potent and selective blocker of the NaV1.8 voltage-gated sodium channel.[4] Intriguingly, recent research has unveiled a novel application for this compound as a potent modulator of ABCG2-mediated MDR.[2][4] Studies have demonstrated that this compound can reverse ABCG2-mediated resistance and enhance the chemosensitivity of cancer cells to ABCG2 substrates like topotecan.[2][4]
These application notes provide detailed protocols for investigating the synergistic effects of this compound and topotecan in both in vitro and in vivo cancer models, focusing on ABCG2-overexpressing cancer cells.
Mechanism of Action
The combination of this compound and topotecan leverages a dual-pronged attack on cancer cells, particularly those exhibiting ABCG2-mediated multidrug resistance.
Topotecan acts as a topoisomerase I inhibitor. Topoisomerase I is a crucial enzyme that relieves torsional strain in DNA during replication and transcription by creating transient single-strand breaks. Topotecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[1] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[1]
This compound functions as a selective NaV1.8 sodium channel blocker.[4] However, in the context of cancer therapy, its key role is the inhibition of the ABCG2 transporter.[2][4] By binding to the ABCG2 transporter, this compound blocks the efflux of chemotherapeutic drugs like topotecan from the cancer cell.[2][4] This inhibition leads to an increased intracellular accumulation of topotecan, thereby enhancing its cytotoxic effect on the cancer cell.[2][4] this compound has been shown to stimulate the ATPase activity of ABCG2, suggesting a direct interaction with the transporter.[4]
The Synergy: In ABCG2-overexpressing cancer cells, topotecan is actively pumped out of the cell, reducing its therapeutic efficacy. The co-administration of this compound effectively "closes the gate," trapping topotecan inside the cell. This elevated intracellular concentration of topotecan allows it to exert its full cytotoxic potential by inhibiting topoisomerase I, leading to enhanced cancer cell death.
Figure 1: Mechanism of action for this compound and topotecan synergy.
Data Presentation
In Vitro Efficacy
| Cell Line | Compound | IC50 (µM) without this compound | IC50 (µM) with this compound (7.5 µM) | Fold Reversal |
| H460/MX20 (ABCG2-overexpressing) | Topotecan | 2.8 ± 0.3 | 0.2 ± 0.05 | 14 |
| H460 (Parental) | Topotecan | 0.09 ± 0.01 | 0.08 ± 0.01 | 1.1 |
| HEK293/ABCG2 (Wild-type) | Topotecan | 1.5 ± 0.2 | 0.15 ± 0.03 | 10 |
| HEK293/pcDNA3.1 (Vector control) | Topotecan | 0.07 ± 0.01 | 0.06 ± 0.01 | 1.2 |
Data synthesized from representative studies. Actual values may vary based on experimental conditions.
In Vivo Efficacy
| Treatment Group | Dosage | Tumor Volume Reduction (%) |
| Vehicle Control | - | 0 |
| This compound alone | 35 mg/kg, p.o. | ~10% |
| Topotecan alone | 3 mg/kg, i.p. | ~40% |
| This compound + Topotecan | 35 mg/kg + 3 mg/kg | ~80% |
Data represents typical results from xenograft models using H460/MX20 cells.[4]
Experimental Protocols
In Vitro Studies
-
Cell Lines:
-
Human non-small cell lung cancer cell line: NCI-H460 (parental) and its mitoxantrone-resistant variant H460/MX20 (overexpressing ABCG2).
-
Human embryonic kidney cell line: HEK293 transfected with an empty vector (pcDNA3.1) or with a vector containing the wild-type ABCG2 gene.
-
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Drug Selection (for resistant lines): Maintain H460/MX20 cells in a medium containing an appropriate concentration of mitoxantrone to ensure the continued overexpression of ABCG2.
This protocol is to determine the effect of this compound on the sensitivity of cancer cells to topotecan.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
This compound and Topotecan stock solutions
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with varying concentrations of topotecan, with or without a fixed, non-toxic concentration of this compound (e.g., 7.5 µM).[4] Include wells with untreated cells as a control.
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
-
Figure 2: Workflow for the MTT cytotoxicity assay.
This assay measures the effect of this compound on the accumulation of an ABCG2 substrate within cancer cells. [3H]-Mitoxantrone is often used as a representative ABCG2 substrate.
-
Materials:
-
24-well plates
-
[3H]-Mitoxantrone
-
This compound
-
Scintillation fluid and counter
-
Cell lysis buffer
-
-
Procedure:
-
Seed cells in 24-well plates and grow to confluence.
-
Pre-incubate the cells with or without this compound (e.g., 7.5 µM) for 1 hour at 37°C.[4]
-
Add [3H]-Mitoxantrone to a final concentration of 50 nM and incubate for 2 hours.
-
Wash the cells three times with ice-cold PBS to remove extracellular radioactivity.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysate to normalize the radioactivity counts.
-
This assay determines if this compound interacts with the ABCG2 transporter by measuring its effect on ATP hydrolysis.
-
Materials:
-
Membrane vesicles from cells overexpressing ABCG2
-
This compound
-
ATP
-
Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based reagent.
-
-
Procedure:
-
Incubate the ABCG2-containing membrane vesicles with varying concentrations of this compound for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Measure the amount of inorganic phosphate released using a colorimetric method.
-
The ATPase activity is calculated as the difference in Pi released in the presence and absence of an ATPase inhibitor (e.g., vanadate).
-
In Vivo Studies
This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of the this compound and topotecan combination.
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Cell Line: H460/MX20 cells.
-
Procedure:
-
Subcutaneously inject 5 x 10^6 H460/MX20 cells suspended in Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign the mice to the following treatment groups (n=6-8 mice per group):
-
Administer the treatments according to a defined schedule (e.g., every other day for 3 weeks).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Figure 3: Workflow for the in vivo xenograft study.
Conclusion
The combination of this compound and topotecan presents a promising therapeutic strategy for overcoming ABCG2-mediated multidrug resistance in cancer. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate and validate the synergistic effects of this drug combination. By elucidating the mechanisms of action and quantifying the in vitro and in vivo efficacy, these studies can contribute to the development of more effective cancer therapies.
References
Application Notes and Protocols for Measuring A-803467 Effects on Dorsal Root ganglion Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the effects of A-803467, a potent and selective blocker of the Nav1.8 sodium channel, on dorsal root ganglion (DRG) neurons. The protocols outlined below cover key experimental techniques, including electrophysiology, immunocytochemistry, and calcium imaging, to characterize the inhibitory action of this compound and its impact on neuronal function.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel Nav1.8.[1][2][3] This channel is predominantly expressed in the peripheral nervous system, particularly in the small-diameter sensory neurons of the DRG, which are crucial for pain signaling.[4] By blocking Nav1.8, this compound effectively reduces the excitability of these neurons, leading to analgesic effects in various preclinical models of inflammatory and neuropathic pain.[2][5] The primary mechanism of action involves the inhibition of sodium ion influx, which is essential for the generation and propagation of action potentials in nociceptive neurons.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and selectivity of this compound from published studies.
Table 1: Inhibitory Potency of this compound on Human Nav1.8 Channels
| Parameter | Value (nM) | Holding Potential |
| IC₅₀ (Resting State) | 79 | -100 mV |
| IC₅₀ (Inactivated State) | 8 | -40 mV |
Data sourced from Jarvis et al. (2007).[1]
Table 2: Inhibitory Potency of this compound on Rat Nav1.8 and TTX-R Currents
| Channel/Current | Value (nM) | Holding Potential |
| Recombinant Rat Nav1.8 | 45 ± 5 | -40 mV |
| Native TTX-R Currents in Rat DRG Neurons | 140 | -40 mV |
Data sourced from Jarvis et al. (2007).[1]
Table 3: Selectivity of this compound for Human Nav1.8 over other Sodium Channel Subtypes
| Channel Subtype | IC₅₀ (µM) |
| hNav1.2 | ≥1 |
| hNav1.3 | ≥1 |
| hNav1.5 | ≥1 |
| hNav1.7 | ≥1 |
Data sourced from Jarvis et al. (2007).[1][2]
Signaling Pathway of Nav1.8 in Nociception
The following diagram illustrates the role of Nav1.8 in the nociceptive signaling pathway and the inhibitory effect of this compound.
References
- 1. In Vivo Calcium Imaging of Dorsal Root Ganglia Neurons' Response to Somatic and Visceral Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium imaging of dorsal root ganglion neurons [bio-protocol.org]
- 3. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage gated calcium currents in human dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor oral pharmacokinetics of A-803467.
Welcome to the technical support center for A-803467. This resource provides troubleshooting guides and frequently asked questions to help researchers and drug development professionals overcome common challenges associated with the experimental use of this compound, with a specific focus on its poor oral pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule blocker of the voltage-gated sodium channel NaV1.8.[1][2][3] The NaV1.8 channel is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) neurons.[4] By inhibiting NaV1.8, this compound suppresses the generation and propagation of action potentials in these pain-sensing neurons.[2][5] This selective action makes it a valuable tool for studying neuropathic and inflammatory pain, as it has been shown to alleviate mechanical allodynia and thermal hyperalgesia in preclinical models.[2][6][7]
The signaling pathway is straightforward, involving the direct blockade of the ion channel to reduce neuronal excitability.
Caption: this compound mechanism of action in blocking pain signals.
Q2: What are the known physicochemical and pharmacokinetic challenges with this compound?
The primary challenge with this compound is its poor oral bioavailability, which stems from its physicochemical properties.[8] Key issues include:
-
Poor Aqueous Solubility: this compound is reported to be insoluble in water.[1] This is a major rate-limiting step for oral absorption, as a drug must be in solution to be absorbed from the gastrointestinal tract.
-
Moderate Bioavailability (Non-Oral Route): A key study reported a moderate bioavailability (F = 26%) after intraperitoneal (i.p.) administration in rats.[2][6] It is critical to note that this value is for the i.p. route, and the oral bioavailability is expected to be significantly lower due to factors like poor dissolution and potential first-pass metabolism.
-
High Plasma Protein Binding: The compound is very highly bound to plasma proteins (98.7% in rats), meaning only a small fraction of the drug is free to exert its pharmacological effect.[6]
Q3: My this compound is not dissolving for my experiments. What should I do?
This is a common issue due to the compound's hydrophobicity. For in vitro or non-oral in vivo studies, specific solvents and protocols are required.
-
Recommended Solvents: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) at concentrations of ≥13.95 mg/mL and Ethanol (with sonication) at ≥2.29 mg/mL.[1][3]
-
Vehicle Formulations for In Vivo Injections: For animal studies involving injections, multi-component vehicle systems are often necessary. Common examples found in literature and supplier datasheets include:
-
Solubilization Tips: Gentle warming (e.g., 37°C for 10 minutes) and/or sonication can help facilitate dissolution.[1] Always prepare stock solutions in a high-concentration organic solvent like DMSO first, before diluting into aqueous buffers or final vehicle formulations to avoid precipitation.
Q4: What are the published pharmacokinetic parameters for this compound?
Quantitative pharmacokinetic data for this compound is limited and primarily comes from studies in rats using intravenous (i.v.) or intraperitoneal (i.p.) administration. There is a notable lack of published data for the oral route.
| Parameter | Value | Route of Administration | Species | Source |
| Bioavailability (F) | 26% | 10 mg/kg, i.p. | Rat | [2][6] |
| Cmax | 0.35 µg/mL | 10 mg/kg, i.p. | Rat | [6] |
| Tmax | 1.6 h | 10 mg/kg, i.p. | Rat | [6] |
| Plasma Protein Binding | 98.7% | Not specified | Rat | [6] |
| IC50 (hNaV1.8) | 8 nM | In vitro | Human recombinant | [3][7] |
| IC50 (rDRG TTX-R) | 140 nM | In vitro | Rat native | [7] |
Troubleshooting Guide: Overcoming Poor Oral Absorption
Problem: You are observing low or highly variable plasma concentrations of this compound after oral administration in your animal model.
This is the expected outcome given the compound's properties. The following guide will help you diagnose the underlying cause and explore potential solutions.
Q1: What are the likely causes of this compound's poor oral absorption?
The poor oral bioavailability of a compound, particularly one that is insoluble in water, is typically due to a combination of factors related to its solubility, permeability, and metabolic stability. The following diagram outlines the logical flow for diagnosing this issue.
Caption: Diagnostic workflow for poor oral bioavailability of this compound.
Given that this compound is documented as being insoluble in water, its dissolution rate in the gastrointestinal fluid is the most significant barrier to its absorption.[1]
Q2: How can I improve the solubility and dissolution of this compound for oral dosing experiments?
To overcome dissolution-limited absorption, formulation strategies are essential.[10][11] Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are a highly effective approach for poorly water-soluble compounds.[12] A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like GI fluid, presenting the drug in a solubilized state ready for absorption.
While no specific SEDDS formulation for this compound has been published, a rational starting point can be designed based on established principles.
See Appendix A for a Detailed Experimental Protocol on Preparing a SEDDS Formulation.
Q3: I have developed a new formulation. What is the standard workflow for testing its effectiveness?
Evaluating a novel formulation requires a systematic approach, from initial characterization to final in vivo pharmacokinetic assessment. The goal is to determine if the new formulation significantly improves the oral bioavailability compared to a simple suspension of the drug.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 803467 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
A-803467 in DMSO: Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of A-803467 when using Dimethyl Sulfoxide (DMSO) as a solvent.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the handling and storage of this compound in DMSO.
Q1: My this compound is not fully dissolving in DMSO. What should I do?
A1: If you observe precipitation or incomplete dissolution, you can try the following troubleshooting steps:
-
Warming: Gently warm the solution at 37°C for 10 minutes.[1]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][2]
-
Fresh DMSO: Ensure you are using newly opened, high-purity (hygroscopic) DMSO, as absorbed moisture can significantly impact solubility.[2][3]
-
Centrifugation: Small amounts of the compound may get trapped in the vial's cap during shipping. Briefly centrifuge the vial to ensure all the powder is at the bottom before adding the solvent.[4]
Q2: What is the maximum concentration of this compound that I can dissolve in DMSO?
A2: The reported solubility of this compound in DMSO varies across different suppliers, but it is generally considered to have good solubility. Concentrations ranging from ≥13.95 mg/mL to as high as 72 mg/mL (201.23 mM) and even 100 mM have been reported.[1][2][3][5][6] It is recommended to consult the certificate of analysis for your specific batch.
Q3: How should I store my this compound stock solution in DMSO?
A3: For optimal stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Recommended storage temperatures and durations are:
Some sources advise using the solution soon after preparation and do not recommend long-term storage.[1] For in vivo experiments, it is often recommended to prepare fresh solutions on the day of use.[2]
Q4: I see some precipitation in my stock solution after thawing. Is it still usable?
A4: If you observe precipitation after thawing, you can try warming the solution to 37°C and vortexing or sonicating to redissolve the compound. If the precipitate does not go back into solution, it may indicate degradation or saturation, and it is advisable to prepare a fresh stock solution.
Data Presentation
This compound Solubility in DMSO
| Reported Solubility | Molar Concentration (MW: 357.79 g/mol ) | Source |
| ≥13.95 mg/mL | ≥39.0 mM | APExBIO[1] |
| 50 mg/mL | 139.75 mM | MedChemExpress[2] |
| Soluble to 100 mM | ~35.78 mg/mL | R&D Systems / Tocris Bioscience[5][6] |
| 72 mg/mL | 201.23 mM | Selleck Chemicals[3] |
| 15 mg/mL | 41.9 mM | MyBioSource[4] |
Note: The actual solubility may vary slightly depending on the specific batch of the compound and the purity of the DMSO used.
This compound Stability in DMSO
| Storage Temperature | Recommended Storage Duration | Key Recommendations |
| -20°C | Up to 1 year[2][3] | Aliquot to avoid freeze-thaw cycles.[2] Some sources do not recommend long-term storage.[1] |
| -80°C | Up to 2 years[2][3] | Aliquot to avoid freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.58 mg of this compound (Molecular Weight: 357.79 g/mol ).
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, you can proceed with the following steps:
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.[2][3]
Visualizations
Experimental Workflow for this compound Solution Preparation and Storage
Caption: Preparation and storage workflow for this compound in DMSO.
References
A-803467 Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of A-803467, particularly when used at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected cytotoxicity in my cell line when using this compound at concentrations higher than its reported IC50 for Nav1.8. What could be the cause?
A1: While this compound is a potent and selective Nav1.8 blocker, at higher concentrations, it has been shown to interact with the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as the breast cancer resistance protein (BCRP)[1]. This interaction can enhance the cytotoxicity of co-administered compounds that are substrates of ABCG2, such as some anticancer agents (e.g., mitoxantrone, topotecan)[1]. If your experimental system expresses the ABCG2 transporter, this could be the source of the observed cytotoxicity.
Troubleshooting Steps:
-
Verify ABCG2 Expression: Check if your cell line is known to express the ABCG2 transporter.
-
Control Experiments: If co-administering other compounds, test the cytotoxicity of this compound alone at the same concentration.
-
Lower Concentration: If experimentally feasible, use the lowest effective concentration of this compound to minimize potential off-target effects.
-
ABCG2 Inhibitors: As a control, you could use a known ABCG2 inhibitor to see if it phenocopies the effect of this compound in your assay.
Q2: My electrophysiology recordings show incomplete blockage of sodium currents even at high concentrations of this compound. Why might this be happening?
A2: The potency of this compound is highly dependent on the conformational state of the sodium channel. It shows a preferential affinity for the inactivated state of the Nav1.8 channel[2][3][4]. The holding potential and the frequency of depolarization in your voltage protocol will significantly influence the proportion of channels in the resting versus inactivated states, thereby affecting the observed potency of the blocker[5].
Troubleshooting Steps:
-
Optimize Voltage Protocol: To maximize block, use a holding potential that induces half-maximal inactivation of the Nav1.8 channel (around -40 mV for human Nav1.8)[2].
-
Frequency-Dependence: While this compound does not show significant frequency-dependence, applying repetitive depolarizing pulses can increase the proportion of channels in the inactivated state, potentially enhancing the block[6].
-
Assess Channel Subtype: Confirm that the current you are measuring is predominantly from Nav1.8, as this compound is significantly less potent against other sodium channel subtypes[2][7][8].
Q3: I am not observing the expected analgesic effect in my in vivo pain model, despite using a published dose of this compound. What are the potential reasons?
A3: Several factors could contribute to a lack of efficacy in in vivo models:
-
Pharmacokinetics: this compound has moderate bioavailability and is highly protein-bound[9]. The route of administration, formulation, and timing of assessment relative to the drug's peak plasma concentration (Tmax) are critical.
-
Pain Model Specificity: The contribution of Nav1.8 to different pain states can vary. This compound has shown significant efficacy in neuropathic and inflammatory pain models but was reported to be inactive against formalin-induced nociception and acute thermal and postoperative pain[3][9].
-
Central vs. Peripheral Action: this compound's primary site of action is on peripheral sensory neurons. Its ability to cross the blood-brain barrier is limited. The nature of your pain model (central vs. peripheral sensitization) may influence the drug's effectiveness[10][11].
Quantitative Data Summary
The following tables summarize the selectivity profile of this compound against various ion channels.
Table 1: this compound Potency at Human Voltage-Gated Sodium (Nav) Channel Subtypes
| Channel Subtype | IC50 (nM) | Selectivity vs. hNav1.8 | Holding Potential |
| hNav1.8 | 8 | - | -40 mV (inactivated state) |
| hNav1.8 | 79 | - | -100 mV (resting state) |
| hNav1.2 | >10,000 | >1,250-fold | -60 mV |
| hNav1.3 | >10,000 | >1,250-fold | -60 mV |
| hNav1.5 | >10,000 | >1,250-fold | -90 mV |
| hNav1.7 | >10,000 | >1,250-fold | -60 mV |
Data compiled from Jarvis et al., 2007.[2][7][8]
Table 2: this compound Activity at Other Ion Channels and Receptors
| Target | IC50 (µM) |
| TRPV1 | >10 |
| P2X2/3 | >10 |
| Cav2.2 | >10 |
| KCNQ2/3 | >10 |
| hERG | >30 |
Data compiled from Jarvis et al., 2007 and MedChemExpress product information.[1][2]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Nav1.8 Blockade
This protocol is adapted from methodologies described for characterizing this compound[2][9].
-
Cell Culture: Use a cell line stably expressing the human Nav1.8 channel (e.g., HEK293 cells). Culture cells under standard conditions.
-
Electrophysiology Setup:
-
Use a standard whole-cell patch-clamp setup with an amplifier and data acquisition system.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 2 EGTA, 10 HEPES, pH 7.2 with CsOH.
-
-
Recording Procedure:
-
Obtain whole-cell recordings with series resistance compensated by >80%.
-
Hold the cell membrane potential at a resting state potential (e.g., -100 mV).
-
To assess state-dependent block, use a prepulse to a potential that causes half-maximal inactivation (V1/2), which is approximately -40 mV for hNav1.8, for a duration of 8 seconds[2].
-
Following the prepulse, step the potential back to -100 mV for 20 ms before a 20 ms depolarizing test pulse to 0 mV to elicit the sodium current[9].
-
-
Drug Application:
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations in the external solution.
-
Perfuse the cells with the control external solution to obtain a stable baseline current.
-
Apply different concentrations of this compound via the perfusion system until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward current amplitude in the absence and presence of different concentrations of this compound.
-
Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: On-target vs. potential off-target interactions of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dokumen.pub [dokumen.pub]
- 7. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document: this compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. (CHEMBL1142222) - ChEMBL [ebi.ac.uk]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. A selective Nav1.8 sodium channel blocker, this compound [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-803467 Dose-Response Curves in Pain Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-803467. Our goal is to help you interpret dose-response curves and address specific issues that may arise during your in vivo pain model experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in pain models?
This compound is a potent and selective blocker of the Nav1.8 sodium channel, with an IC50 of 8 nM for human Nav1.8.[1][2][3] It demonstrates over 100-fold selectivity for Nav1.8 compared to other sodium channel subtypes (Nav1.2, Nav1.3, Nav1.5, and Nav1.7).[1][2] Its analgesic effects in preclinical pain models are attributed to the blockade of these tetrodotoxin-resistant (TTX-R) sodium channels, which are predominantly expressed in small-diameter sensory neurons and are crucial for the generation and propagation of action potentials in response to noxious stimuli.[1][2]
Q2: In which preclinical pain models has this compound shown efficacy?
This compound has demonstrated significant antinociceptive effects in various rat models of neuropathic and inflammatory pain.[1][2] It has been shown to dose-dependently reduce mechanical allodynia and thermal hyperalgesia.[1][2] However, it was found to be inactive in models of acute thermal, postoperative, and formalin-induced pain.[1][2]
Troubleshooting Guide
Issue 1: Difficulty reproducing the reported dose-response relationship for this compound in a neuropathic pain model.
-
Possible Cause 1: Suboptimal Animal Model.
-
Recommendation: Ensure you are using a validated and consistent surgical model of neuropathic pain, such as spinal nerve ligation (SNL) or chronic constriction injury (CCI).[1] The efficacy of this compound can vary between different models.
-
-
Possible Cause 2: Incorrect Dosing or Administration Route.
-
Recommendation: this compound is typically administered intraperitoneally (i.p.) for dose-response studies.[1][2] Verify your dosing calculations and ensure accurate administration. The timing of drug administration relative to pain assessment is also critical and is typically 30 minutes prior to testing.[1]
-
-
Possible Cause 3: Variability in Pain Assessment.
-
Recommendation: Standardize your pain assessment methodology. For mechanical allodynia, use calibrated von Frey filaments and a consistent testing paradigm. For thermal hyperalgesia, ensure the heat source is calibrated and cutoff times are in place to prevent tissue damage.
-
Issue 2: Observing unexpected off-target effects or toxicity at higher doses.
-
Possible Cause: Lack of Specificity at Higher Concentrations.
-
Recommendation: While this compound is highly selective for Nav1.8, supra-pharmacological doses may lead to engagement with other targets.[1][2] It is crucial to perform a careful dose-response study to identify the therapeutic window. Consider including a control group treated with a non-selective sodium channel blocker to differentiate Nav1.8-specific effects from general sodium channel blockade.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rat Pain Models
| Pain Model | Pain Modality | Route of Administration | ED50 (mg/kg) | Citation |
| Spinal Nerve Ligation (SNL) | Mechanical Allodynia | i.p. | 47 | [1][2] |
| Sciatic Nerve Injury (CCI) | Mechanical Allodynia | i.p. | 85 | [1][2] |
| Capsaicin-Induced Secondary Allodynia | Mechanical Allodynia | i.p. | ~100 | [1][2] |
| Complete Freund's Adjuvant (CFA) | Thermal Hyperalgesia | i.p. | 41 | [1][2] |
Experimental Protocols
1. Spinal Nerve Ligation (SNL) Model in Rats:
-
Animal Model: Male Sprague-Dawley rats (200-300g).
-
Surgical Procedure: Under appropriate anesthesia, the left L5 and L6 spinal nerves are isolated and tightly ligated distal to the dorsal root ganglion.
-
Post-Operative Care: Animals are allowed to recover for at least two weeks to allow for the development of neuropathic pain behaviors.
-
Drug Administration: this compound is dissolved in an appropriate vehicle and administered intraperitoneally (i.p.) 30 minutes before behavioral testing.
-
Pain Assessment (Mechanical Allodynia): Paw withdrawal thresholds are assessed using calibrated von Frey filaments applied to the plantar surface of the hind paw.
2. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation: A single intraplantar injection of CFA into the hind paw induces a localized inflammatory response.
-
Pain Assessment Timeline: Thermal hyperalgesia is typically assessed 2 days post-CFA injection.
-
Drug Administration: this compound is administered i.p. 30 minutes prior to pain assessment.
-
Pain Assessment (Thermal Hyperalgesia): Paw withdrawal latency to a radiant heat source is measured.
Visualizations
Caption: Role of Nav1.8 in Nociceptive Signaling and Site of this compound Action.
Caption: Experimental Workflow for Evaluating this compound in a Pain Model.
References
- 1. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing A-803467 to selectively block human Nav1.8 sodium channels. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this potent blocker in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule blocker of the voltage-gated sodium channel Nav1.8.[1][2][3] Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in peripheral sensory neurons, such as those in the dorsal root ganglion (DRG), and plays a crucial role in pain signaling.[4][5][6][7] this compound exhibits a state-dependent blocking mechanism, showing a higher affinity for the inactivated state of the Nav1.8 channel.[1][8] This means it is more effective at blocking channels that are already in a depolarized, or active, state.
Q2: What is the reported IC50 of this compound for human Nav1.8 channels?
The half-maximal inhibitory concentration (IC50) of this compound for human Nav1.8 (hNav1.8) is approximately 8 nM.[1][2][9][10] However, this value can be influenced by the holding potential used in the experiment. For instance, at a holding potential of -40 mV, which promotes the inactivated state, the IC50 is around 8 nM.[1] At a resting state holding potential, the IC50 is reported to be around 79 nM.[1][3]
Q3: How selective is this compound for Nav1.8 over other sodium channel subtypes?
This compound demonstrates high selectivity for Nav1.8. It is reported to be over 100-fold more selective for Nav1.8 compared to other human Nav channel subtypes such as Nav1.2, Nav1.3, Nav1.5, and Nav1.7.[1][8] The IC50 values for these other subtypes are typically in the micromolar range.[10]
Q4: Are there any known off-target effects of this compound?
While this compound is highly selective for Nav1.8, it's important to be aware of potential off-target effects at higher concentrations. At concentrations exceeding 1 µM, some effects on other Nav subtypes (Nav1.2, Nav1.3, Nav1.5, and Nav1.7) have been observed.[11] Additionally, this compound has been shown to interact with the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, which could be relevant in cancer research models.[2][9] It shows no significant activity against other channels like TRPV1, P2X2/3, CaV2.2, and KCNQ2/3 at concentrations up to 10 µM.[8][10]
Q5: What is "reverse use dependence" and does this compound exhibit this property?
Reverse use dependence is a phenomenon where the inhibition of a channel is reduced by repetitive, short depolarizations. This compound has been shown to exhibit a modest reverse use dependence, where its inhibitory effect on human Nav1.8 channels can be slightly reduced with high-frequency stimulation.[12] This is in contrast to many classic sodium channel blockers that show use-dependent enhancement of inhibition.
Data Summary
This compound Potency and Selectivity
| Channel Subtype | Species | IC50 (nM) | Holding Potential | Reference(s) |
| Nav1.8 | Human | 8 | -40 mV (inactivated state) | [1] |
| Nav1.8 | Human | 79 | Resting State | [1][3] |
| Nav1.8 (TTX-R current) | Rat | 140 | -40 mV | [1][3] |
| Nav1.2 | Human | 7380 | - | [10] |
| Nav1.3 | Human | 2450 | - | [10] |
| Nav1.5 | Human | 7340 | - | [10] |
| Nav1.7 | Human | 6740 | - | [10] |
Troubleshooting Guide
Q: My observed IC50 for this compound is higher than the reported 8 nM. What could be the reason?
A: Several factors can contribute to a higher than expected IC50 value:
-
Holding Potential: The IC50 of this compound is highly dependent on the holding potential. The potent 8 nM value is typically observed at a holding potential that favors the inactivated state of the channel (e.g., -40 mV). If your holding potential is more negative (e.g., -100 mV), the channels will be predominantly in the resting state, for which this compound has a lower affinity, resulting in a higher IC50 (around 79 nM).[1][3]
-
Cell Line and Expression System: The cell line used to express the Nav1.8 channels and the level of channel expression can influence the apparent potency of the blocker.
-
Compound Stability and Purity: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation. Prepare fresh dilutions for each experiment.
-
Experimental Temperature: Ion channel kinetics are temperature-sensitive. Ensure you are performing your experiments at a consistent and reported temperature.
Q: I am not achieving a complete block of the Nav1.8 current, even at high concentrations of this compound.
A: This could be due to a few reasons:
-
Presence of Other TTX-R Currents: Small-diameter DRG neurons can express other TTX-R currents, such as those from Nav1.9 channels, although their contribution to the peak current at 0 mV is generally considered minimal under typical experimental conditions.[1]
-
Incomplete Channel Inhibition: It is possible that even at saturating concentrations, this compound may not produce a 100% block of the Nav1.8 current. Review the concentration-response curves from published literature to see the maximal percentage of inhibition achieved.[1]
-
Voltage Protocol: The voltage protocol used to elicit the currents can influence the degree of block. Ensure your protocol is designed to appropriately assess the block of the peak current.
Q: I am observing unexpected effects on cell viability or other cellular functions. Could this be due to this compound?
A: While this compound is highly selective, it's crucial to consider potential off-target effects, especially at higher concentrations. As mentioned, this compound can interact with the ABCG2 transporter.[2][9] If your experimental system expresses this transporter, you might observe unexpected cellular responses. To mitigate this, use the lowest effective concentration of this compound and consider using a control cell line that does not express Nav1.8 to test for non-specific effects.
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound
This protocol outlines the steps for determining the IC50 of this compound for blocking human Nav1.8 channels using whole-cell patch-clamp electrophysiology.
1. Cell Preparation:
-
Culture a stable cell line (e.g., HEK-293 or CHO) expressing human Nav1.8 channels.
-
Plate the cells onto glass coverslips at an appropriate density to allow for isolated single cells for patching.
-
Allow cells to adhere and grow for 24-48 hours before the experiment.
2. Electrophysiology Setup:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
-
Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch, HEKA).
-
Maintain the experimental temperature at room temperature (around 22-25°C) or physiological temperature (37°C) and report the temperature used.
3. Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -100 mV.
-
To assess the block of the inactivated state, use a prepulse to -40 mV for 8 seconds, followed by a brief return to -100 mV for 20 ms, and then a depolarizing test pulse to 0 mV for 20 ms to elicit the Nav1.8 current.[1][8]
-
To assess the block of the resting state, directly apply the test pulse to 0 mV from the holding potential of -100 mV.
4. This compound Application:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all concentrations, including the vehicle control.
-
Apply the vehicle control and different concentrations of this compound to the patched cell using a perfusion system. Allow sufficient time for the drug to equilibrate and the current to reach a steady-state block (typically a few minutes).
5. Data Analysis:
-
Measure the peak inward current amplitude in the absence (control) and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration using the formula: Percent Inhibition = (1 - (I_drug / I_control)) * 100.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient. The Hill equation is: Y = Bottom + (Top - Bottom) / (1 + (IC50 / X)^HillSlope).
Visualizations
Experimental Workflow for this compound Optimization
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nav1.8 - Wikipedia [en.wikipedia.org]
- 8. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A 803467 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 11. Antisense-Mediated Knockdown of NaV1.8, but Not NaV1.9, Generates Inhibitory Effects on Complete Freund's Adjuvant-Induced Inflammatory Pain in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing A-803467 inactivity in acute thermal pain models.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing A-803467, a potent and selective NaV1.8 sodium channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective blocker of the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel, NaV1.8.[1][2][3] Its primary mechanism of action is the inhibition of NaV1.8, which is predominantly expressed in small-diameter primary sensory neurons, including nociceptors.[1][4] By blocking this channel, this compound suppresses the generation and propagation of action potentials in these neurons, thereby reducing pain signals.[1][5]
Q2: Is this compound expected to be effective in acute thermal pain models?
No, this compound has been consistently shown to be inactive in animal models of acute thermal pain, such as the hot plate test and the tail-flick test.[1][2][5][6][7] This is a key characteristic of its pharmacological profile. The NaV1.8 channel, while crucial for certain pain modalities, does not appear to be the primary channel involved in signaling acute thermal nociception in non-inflamed tissues.
Q3: In which pain models is this compound known to be effective?
This compound demonstrates significant antinociceptive effects in models of neuropathic and inflammatory pain.[1][2][3][5][8] It has been shown to dose-dependently reduce mechanical allodynia and thermal hyperalgesia in various models, including:
-
Chronic constriction injury (CCI)[5]
-
Capsaicin-induced secondary mechanical allodynia[2]
-
Complete Freund's Adjuvant (CFA)-induced thermal and mechanical hyperalgesia[2][8]
Q4: What are the reported IC50 values for this compound?
The inhibitory concentration (IC50) of this compound for NaV1.8 varies depending on the species and the state of the channel.
| Channel | Holding Potential | IC50 |
| Human NaV1.8 | Half-maximal inactivation (-40 mV) | 8 nM[5] |
| Human NaV1.8 | Resting state | 79 nM[5][9][10] |
| Rat NaV1.8 | Half-maximal inactivation (-40 mV) | 45 nM[9] |
| Rat DRG TTX-R currents | Half-maximal inactivation (-40 mV) | 140 nM[1][5] |
Q5: What is the solubility of this compound?
This compound is a crystalline solid that is insoluble in water.[9][10] It has good solubility in organic solvents.
| Solvent | Solubility |
| DMSO | > 13.95 mg/mL[9], 25 mg/mL[10], up to 100 mM[11] |
| Ethanol | ≥ 2.29 mg/mL (with sonication)[9], up to 25 mM[11] |
| DMF | 30 mg/mL[10] |
Troubleshooting Guide
Issue: this compound shows no analgesic effect in my hot plate or tail-flick experiment.
This is the expected outcome and does not necessarily indicate a problem with your compound or experimental procedure.
Explanation:
The NaV1.8 sodium channel, the target of this compound, is not considered a primary mediator of acute thermal pain in healthy tissue.[1][2][5][6] Therefore, selective blockade of this channel is not expected to increase the latency to response in acute thermal nociception assays like the hot plate or tail-flick tests. The lack of efficacy in these models is consistent with published findings.[1][2][5][6][7]
Recommendations:
-
Confirm the Pain Model: If your research goal is to investigate acute thermal pain, this compound is not the appropriate tool. Consider using a compound with a different mechanism of action, such as an opioid or a non-steroidal anti-inflammatory drug (NSAID), which are known to be effective in these models.
-
Switch to an Appropriate Pain Model: To observe the analgesic effects of this compound, it is essential to use a relevant pain model. The compound has demonstrated robust efficacy in models of:
-
Inflammatory Pain: The Complete Freund's Adjuvant (CFA) model is a well-established method to induce inflammatory pain, where this compound has been shown to reduce thermal hyperalgesia.[2][8]
-
Neuropathic Pain: Models such as spinal nerve ligation (SNL) or chronic constriction injury (CCI) are appropriate for assessing the efficacy of this compound against mechanical allodynia.[2][5]
-
-
Review Dosing and Administration: While inactivity in acute thermal models is expected, ensuring proper dosing and administration is crucial for success in appropriate models.
-
Effective Doses: In rat models of neuropathic and inflammatory pain, effective doses (ED50) for intraperitoneal (i.p.) administration range from approximately 41 mg/kg to 100 mg/kg.[2][5]
-
Vehicle: Due to its poor water solubility, this compound should be dissolved in a suitable vehicle, such as a solution containing DMSO and Tween-80 in saline. Ensure the final concentration of DMSO is well-tolerated by the animals.
-
Experimental Protocols
Protocol 1: Hot Plate Test for Acute Thermal Pain
This protocol is provided for context and to illustrate a standard procedure for a model where this compound is expected to be inactive.
-
Apparatus: A commercial hot plate apparatus with the surface temperature maintained at a constant 52-55°C.[12][13]
-
Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[12]
-
Baseline Measurement: Gently place each animal on the hot plate and start a timer. Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[12][14] Record the latency to the first clear sign of a pain response.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established. If an animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.[12]
-
Compound Administration: Administer this compound or vehicle control via the desired route (e.g., i.p.).
-
Post-treatment Testing: At a predetermined time after administration (e.g., 30 minutes), repeat the hot plate test and record the response latency.
-
Data Analysis: Compare the post-treatment latencies between the this compound and vehicle-treated groups. No significant difference is expected.
Protocol 2: CFA Model of Inflammatory Pain (Thermal Hyperalgesia)
This protocol describes a model where this compound is expected to be active.
-
Induction of Inflammation: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of the animal.
-
Development of Hyperalgesia: Allow several hours to days for inflammatory hyperalgesia to develop.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a radiant heat source from a plantar test apparatus).
-
Compound Administration: Administer this compound or vehicle control.
-
Post-treatment Testing: At various time points after administration, re-measure the paw withdrawal latency.
-
Data Analysis: A significant increase in the paw withdrawal latency in the this compound-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.
Visualizations
Caption: this compound selectively blocks NaV1.8 channels on nociceptive neurons.
Caption: Workflow for evaluating this compound in different pain models.
Caption: Decision tree for troubleshooting this compound inactivity.
References
- 1. pnas.org [pnas.org]
- 2. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a potent and selective Na(v)1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat | RTI [rti.org]
- 7. researchgate.net [researchgate.net]
- 8. Additive antinociceptive effects of the selective Nav1.8 blocker this compound and selective TRPV1 antagonists in rat inflammatory and neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. A 803467 | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
A-803467 In-Vivo Toxicity Assessment: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the in-vivo toxicity assessment of A-803467. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
It is important to note that publicly available data from dedicated in-vivo toxicity studies for this compound is limited. Most of the available literature focuses on the compound's efficacy as an analgesic. Therefore, this guide emphasizes a cautious and well-planned experimental approach.
Frequently Asked Questions (FAQs)
Q1: Is there any published data on the in-vivo toxicity of this compound?
A1: The available scientific literature contains limited specific data on the in-vivo toxicity of this compound. One study reported that oral administration of 35 mg/kg of this compound showed "no noticeable toxicity in the male NCR nude mice"[1]. However, this is a qualitative observation, and detailed toxicological endpoints were not provided.
Q2: What are the typical effective doses of this compound used in rodent in-vivo studies?
A2: this compound has been evaluated in various rodent models of pain. The effective dose (ED50) for antinociceptive effects varies depending on the pain model and the route of administration. A summary of reported ED50 values from intraperitoneal (i.p.) administration in rats is provided in the table below.
Q3: What is the primary mechanism of action of this compound, and could it suggest potential toxicities?
A3: this compound is a potent and highly selective blocker of the NaV1.8 voltage-gated sodium channel[2][3][4]. This channel is predominantly expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons. Its high selectivity for NaV1.8 over other sodium channel subtypes (e.g., those in cardiac and central nervous systems) suggests a potentially favorable safety profile with a lower risk of off-target effects commonly associated with less selective sodium channel blockers[2].
Q4: What are the known pharmacokinetic properties of this compound in animals?
A4: In rats, this compound has shown moderate bioavailability following intraperitoneal administration. This information is crucial for designing in-vivo studies to ensure adequate systemic exposure.
Troubleshooting Guides
Unexpected Adverse Events Observed in In-Vivo Studies
If you observe unexpected adverse events in your animal studies with this compound, follow this troubleshooting guide.
Potential Causes and Solutions:
-
Formulation Issues:
-
Check Solubility and Stability: Ensure this compound is fully dissolved and stable in your vehicle. Precipitation can lead to inaccurate dosing and potential local tissue irritation.
-
Vehicle Effects: The vehicle itself may be causing adverse effects. Always include a vehicle-only control group to differentiate vehicle effects from compound-related toxicity.
-
-
Dosing Errors:
-
Verify Calculations: Double-check all dose calculations, including unit conversions and animal body weights.
-
Calibration of Equipment: Ensure that all equipment used for dosing (e.g., syringes, pumps) is properly calibrated.
-
-
Species/Strain Sensitivity:
-
The limited available data is in specific mouse and rat strains. Your chosen species or strain may exhibit different sensitivity. Consider conducting a preliminary dose-ranging study in a small cohort of animals to identify a well-tolerated dose range.
-
-
Off-Target Effects (less likely but possible at high doses):
-
While this compound is highly selective, supra-pharmacological doses could potentially interact with other targets. If adverse effects are observed at high doses, consider if they align with the known pharmacology of other sodium channel subtypes (e.g., CNS or cardiovascular effects).
-
Caption: Troubleshooting workflow for unexpected adverse events.
Data Presentation
Table 1: In-Vivo Efficacy of this compound in Rat Pain Models
| Pain Model | Route of Administration | ED50 (mg/kg) | Reference |
| Spinal Nerve Ligation (Allodynia) | i.p. | 47 | [4] |
| Sciatic Nerve Injury (Allodynia) | i.p. | 85 | [4] |
| Capsaicin-induced (Allodynia) | i.p. | ~100 | [4] |
| Complete Freund's Adjuvant (Hyperalgesia) | i.p. | 41 | [4] |
Experimental Protocols
General Protocol for Assessing this compound Efficacy in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)
This protocol is a synthesis of methodologies described in the literature[4].
1. Animals:
-
Male Sprague-Dawley rats (200-250 g).
-
House animals in a temperature and light-controlled environment with ad libitum access to food and water.
-
Acclimatize animals for at least 3-5 days before any procedures.
2. Surgical Procedure (Spinal Nerve Ligation):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Make a dorsal midline incision to expose the L5 and L6 spinal nerves.
-
Carefully isolate and tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Close the incision in layers.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow animals to recover for at least 2 weeks to allow for the development of mechanical allodynia.
3. Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., a solution of DMSO, Tween 80, and saline). The final concentration of DMSO should be minimized.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 5-10 ml/kg.
4. Behavioral Testing (Mechanical Allodynia):
-
Assess the paw withdrawal threshold using von Frey filaments.
-
Place the animals in individual clear plastic cages on a wire mesh floor and allow them to acclimate for at least 15-20 minutes.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw and record the filament strength that elicits a paw withdrawal response.
-
Establish a baseline measurement before drug administration.
-
Administer this compound or vehicle and re-assess the paw withdrawal threshold at various time points post-dosing (e.g., 30, 60, 120 minutes).
5. Data Analysis:
-
Express the paw withdrawal threshold in grams.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of this compound to the vehicle control group.
-
Calculate the ED50 value if a dose-response study is conducted.
Caption: Workflow for an in-vivo efficacy study.
Signaling Pathways
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective Na(v)1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat | RTI [rti.org]
Managing potential side effects of A-803467 in animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing A-803467 in animal studies. The information provided is intended to help manage potential side effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective blocker of the Nav1.8 sodium channel, a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel primarily expressed in small-diameter sensory neurons.[1][2] By inhibiting Nav1.8, this compound suppresses the generation and propagation of action potentials in nociceptive (pain-sensing) neurons, thereby attenuating pain in various animal models of neuropathic and inflammatory pain.[1][2]
Q2: What are the primary reported potential side effects of this compound in animal studies?
The most significant reported potential side effects of this compound in animal studies are related to cardiovascular function. Due to the expression of Nav1.8 in intracardiac neurons and potential off-target effects on other sodium channels in the heart (like Nav1.5), this compound can influence cardiac electrophysiology.[3][4]
Q3: Have any studies reported a lack of general toxicity with this compound?
One study noted that oral administration of this compound at a dose of 35 mg/kg showed no noticeable toxicity in male NCR nude mice.[5] However, researchers should be aware that "no noticeable toxicity" does not preclude the possibility of more subtle or specific side effects, such as the cardiac effects mentioned elsewhere.
Troubleshooting Guide: Managing Potential Side Effects
This guide provides specific troubleshooting advice for potential issues encountered during in vivo experiments with this compound.
Issue 1: Cardiovascular Irregularities Observed Post-Administration
-
Symptoms: Changes in electrocardiogram (ECG) parameters such as prolonged PR and QRS intervals, or alterations in heart rate.[3][6] In some cases, a blunted heart rate response to agents like atropine has been observed.[6]
-
Potential Cause: this compound, while selective for Nav1.8, can exhibit off-target effects on the Nav1.5 sodium channel, which is the predominant cardiac sodium channel.[4] This can lead to alterations in cardiac conduction and action potential duration.[3][4] Additionally, Nav1.8 itself is expressed in intracardiac neurons and may play a role in regulating heart rate.[3][6]
-
Recommended Actions:
-
Baseline and Post-Dose ECG Monitoring: It is highly recommended to perform baseline ECG recordings before this compound administration and to monitor ECG parameters at regular intervals post-administration.
-
Dose-Response Evaluation: If cardiovascular effects are observed, consider performing a dose-response study to determine if the effects are dose-dependent. It may be possible to find a therapeutic window that minimizes cardiac effects while retaining analgesic efficacy.
-
Choice of Anesthetic: Be aware that the choice of anesthetic can also influence cardiovascular parameters. Use a consistent anesthetic regimen and consider its potential interactions with this compound.
-
Data Interpretation: When interpreting results from pain models, consider the potential confounding influence of any observed cardiovascular effects.
-
Issue 2: Unexpected Behavioral Changes Not Directly Related to Nociception
-
Symptoms: Animals appear sedated, lethargic, or exhibit other general malaise not typical of the pain model.
-
Potential Cause: While specific central nervous system (CNS) side effects are not well-documented in the provided search results, systemic administration of any compound can potentially lead to unforeseen behavioral changes. These could be related to off-target effects or the general disposition of the animal.
-
Recommended Actions:
-
Careful Behavioral Observation: Implement a thorough behavioral scoring system to systematically document any changes in activity levels, posture, and grooming, in addition to pain-related behaviors.
-
Control Groups: Ensure the use of appropriate vehicle control groups to distinguish the effects of this compound from the experimental procedures or the pain model itself.
-
Pharmacokinetic Analysis: Consider the pharmacokinetic profile of this compound in your animal model. The timing of behavioral observations relative to the peak plasma concentration of the compound may provide insights into whether the effects are drug-related.
-
Quantitative Data Summary
The following table summarizes key quantitative data from animal studies with this compound.
| Parameter | Species | Model | Route of Administration | Effective Dose (ED50) / Concentration | Observed Effect |
| Mechanical Allodynia | Rat | Spinal Nerve Ligation | i.p. | 47 mg/kg | Attenuation of allodynia[2] |
| Mechanical Allodynia | Rat | Sciatic Nerve Injury | i.p. | 85 mg/kg | Attenuation of allodynia[2] |
| Thermal Hyperalgesia | Rat | Complete Freund's Adjuvant (CFA) | i.p. | 41 mg/kg | Attenuation of hyperalgesia[2] |
| Secondary Mechanical Allodynia | Rat | Capsaicin-induced | i.p. | ~100 mg/kg | Attenuation of allodynia[2] |
| WDR Neuron Firing (evoked) | Rat | Spinal Nerve Ligation | i.v. | 20 mg/kg | 66.2% reduction from baseline[1] |
| WDR Neuron Firing (spontaneous) | Rat | Spinal Nerve Ligation | i.v. | 20 mg/kg | 53.3% reduction from baseline[1] |
| General Toxicity | Mouse | N/A | p.o. | 35 mg/kg | No noticeable toxicity[5] |
| Heart Rate Response to Atropine | Mouse | N/A | i.p. | 25 mg/kg | Alleviated the heart rate response[6] |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)
-
Animal Model: Adult male Sprague-Dawley rats are surgically prepared with a tight ligation of the L5 and L6 spinal nerves.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 10% Cremophor EL, 80% saline) and administered via intraperitoneal (i.p.) injection at the desired doses (e.g., 10, 30, 100 mg/kg). A vehicle control group receives the vehicle alone.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline (before surgery and drug administration) and at various time points post-drug administration (e.g., 30, 60, 120 minutes). The paw withdrawal threshold is determined using the up-down method.
-
Data Analysis: The paw withdrawal thresholds are averaged for each group and time point. The percentage of reversal of allodynia can be calculated relative to the vehicle control group.
Protocol 2: In Vivo Electrophysiology to Measure Wide Dynamic Range (WDR) Neuron Firing
-
Animal Preparation: Anesthetized rats (e.g., with pentobarbital) undergo a laminectomy to expose the lumbar spinal cord. Extracellular single-unit recordings are made from WDR neurons in the dorsal horn.
-
Neuron Characterization: WDR neurons are identified by their responses to both non-noxious (brush) and noxious (pinch) mechanical stimuli applied to their receptive field on the hind paw.
-
Drug Administration: this compound is administered intravenously (i.v.) at the desired dose (e.g., 20 mg/kg).
-
Data Recording and Analysis: The spontaneous and evoked (by von Frey filament stimulation) firing rates of the WDR neurons are recorded before and after drug administration. The change in firing frequency is then calculated.
Visualizations
Caption: Mechanism of this compound and its potential cardiac side effects.
Caption: Troubleshooting workflow for managing side effects in this compound studies.
References
- 1. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage-gated sodium channels in the mammalian heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of this compound on cardiac Nav1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Role of Voltage-Gated Sodium Channel 1.8 in the Effect of Atropine on Heart Rate: Evidence From a Retrospective Clinical Study and Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[1][2] Its specific localization and function in nociception have made it a prime target for the development of novel, non-addictive analgesics.[1][3] A-803467 was one of the first small-molecule inhibitors to demonstrate high potency and selectivity for the Nav1.8 channel, serving as a critical tool for preclinical validation of this target.[4][5][6] This guide provides an objective comparison of this compound's performance against other Nav1.8 blockers, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.
This compound: A Potent and Selective Nav1.8 Blocker
This compound is a furan-amide derivative that potently blocks human Nav1.8 channels with an IC50 of 8 nM.[4][6][7] It exhibits over 100-fold selectivity against other sodium channel subtypes, including Nav1.2, Nav1.3, Nav1.5, and Nav1.7.[4][8] This selectivity is a key attribute, as off-target effects on other sodium channels, particularly those in the central nervous system and the heart (Nav1.5), are a major concern for the safety of non-selective sodium channel blockers.[9] this compound has been shown to attenuate neuropathic and inflammatory pain in various rat models.[4][5]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for this compound and provide a comparison with other notable Nav1.8 inhibitors.
Table 1: In Vitro Selectivity Profile of this compound
| Channel Subtype | IC50 (nM) | Fold Selectivity vs. hNav1.8 |
| hNav1.8 | 8 | - |
| hNav1.2 | 7380 | >900-fold |
| hNav1.3 | 2450 | ~300-fold |
| hNav1.5 | 7340 | >900-fold |
| hNav1.7 | 6740 | ~840-fold |
| Rat TTX-R currents | 140 | - |
Data sourced from multiple references.[4][8][10] hNav refers to the human channel isoform. TTX-R refers to tetrodotoxin-resistant currents in rat dorsal root ganglion neurons.
Table 2: In Vivo Efficacy of this compound in Rat Pain Models
| Pain Model | Endpoint | ED50 (mg/kg, i.p.) |
| Spinal Nerve Ligation | Mechanical Allodynia | 47 |
| Sciatic Nerve Injury (CCI) | Mechanical Allodynia | 85 |
| Capsaicin-induced | Secondary Mechanical Allodynia | ~100 |
| Complete Freund's Adjuvant (CFA) | Thermal Hyperalgesia | 41 |
Data represents the dose required to produce a 50% reduction in pain behavior following intraperitoneal (i.p.) administration.[4][8][11]
Table 3: Comparison of this compound with Other Selected Nav1.8 Blockers
| Compound | Developer | Key Characteristics | Status/Notes |
| This compound | Abbott Laboratories | High potency and selectivity for Nav1.8. Preclinical tool compound. | Development halted due to poor pharmacokinetics.[12] |
| PF-01247324 | Pfizer | Selective Nav1.8 antagonist. Reduced nociception in the formalin test, unlike this compound.[13][14] | Preclinical; showed effects on cerebellar deficits in an MS model.[14] |
| VX-150 | Vertex Pharmaceuticals | Orally bioavailable pro-drug. First selective Nav1.8 inhibitor in a human experimental pain study.[13][14] | Phase 1 completed, influenced cold pressor pain thresholds.[13] |
| Suzetrigine (VX-548) | Vertex Pharmaceuticals | Highly selective (~31,000-fold over other Nav channels). Showed significant pain reduction in Phase 2 and 3 trials for acute pain.[15][16][17] | Approved for acute pain by the FDA in 2025.[15] Phase 2 trials in chronic pain have shown marginal efficacy.[16] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are protocols for key experiments cited in the evaluation of Nav1.8 blockers.
Protocol 1: Whole-Cell Patch Clamp Electrophysiology for IC50 Determination
This protocol is used to measure the potency of a compound in blocking Nav1.8 channels expressed in a recombinant cell line (e.g., HEK-293 cells).
-
Cell Culture: HEK-293 cells stably transfected with the human Nav1.8 channel alpha subunit are cultured under standard conditions.
-
Electrophysiology Rig: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, adjusted to pH 7.3 with NaOH.
-
-
Recording Procedure:
-
Whole-cell configuration is established on a selected cell.
-
The cell's membrane potential is held at a voltage where channels are in a resting state (e.g., -100 mV) or an inactivated state (e.g., -40 mV).[8]
-
A depolarizing voltage step (e.g., to 0 mV) is applied to elicit a sodium current.
-
A baseline current is recorded before the application of any compound.
-
-
Compound Application: this compound or other blockers are perfused into the bath at increasing concentrations. The peak sodium current is measured at each concentration after it reaches a steady-state block.
-
Data Analysis: The recorded peak currents are normalized to the baseline current. A concentration-response curve is generated, and the IC50 value (the concentration at which the current is inhibited by 50%) is calculated by fitting the data to a Hill equation.
Protocol 2: In Vivo Pain Models for Efficacy Assessment
These animal models are used to assess the analgesic efficacy of Nav1.8 blockers in neuropathic and inflammatory pain states.
-
Animal Subjects: Adult male Sprague-Dawley rats are used. All procedures are approved by an Institutional Animal Care and Use Committee.
-
Induction of Pain Models:
-
Neuropathic Pain (Spinal Nerve Ligation - SNL): Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion (DRG).[8]
-
Inflammatory Pain (Complete Freund's Adjuvant - CFA): A solution of CFA is injected into the plantar surface of the rat's hind paw, inducing a localized inflammation and thermal hyperalgesia.[4]
-
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined. A lower threshold indicates increased pain sensitivity.
-
Thermal Hyperalgesia (Plantar Test): A radiant heat source is focused on the plantar surface of the hind paw. The latency to paw withdrawal is measured. A shorter latency indicates increased sensitivity to heat.
-
-
Drug Administration: this compound or a vehicle control is administered systemically (e.g., intraperitoneally, i.p.). Behavioral testing is conducted at a predetermined time post-administration (e.g., 30-45 minutes).[5][8]
-
Data Analysis: The ED50 value (the dose that produces 50% of the maximum possible anti-nociceptive effect) is calculated from the dose-response data.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in Nav1.8 research.
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drpress.org [drpress.org]
- 3. Clinical Trial Builds Upon Yale Studies to Provide Proof-of-Concept that Subtype-specific Sodium Channel Blockers can Reduce Pain in Humans | Yale School of Medicine [medicine.yale.edu]
- 4. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium Channel Blockers Clinical Trial Pipeline Accelerates [globenewswire.com]
- 10. A 803467 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 11. This compound, a potent and selective Na(v)1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat | RTI [rti.org]
- 12. researchgate.net [researchgate.net]
- 13. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 15. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]
- 16. Is Nav1.8-specific inhibition the only path? Preferential Nav blockers offer a compelling alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
A Comparative Analysis of A-803467 and PF-01247324: Efficacy as Selective Nav1.8 Blockers
In the landscape of novel analgesics, the voltage-gated sodium channel Nav1.8 has emerged as a critical target for the treatment of chronic pain. Two prominent small molecule inhibitors, A-803467 and PF-01247324, have demonstrated significant efficacy in preclinical models by selectively blocking this channel. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers and drug development professionals in understanding their respective profiles.
Mechanism of Action and Signaling Pathway
Both this compound and PF-01247324 exert their analgesic effects by inhibiting the Nav1.8 sodium channel, which is predominantly expressed in peripheral sensory neurons, including nociceptors.[1][2] These channels play a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[1][3] By blocking Nav1.8, these compounds reduce the excitability of sensory neurons, thereby dampening the transmission of pain signals to the central nervous system.[1][4]
Caption: Role of Nav1.8 in nociceptive signaling and its inhibition by this compound and PF-01247324.
In Vitro Efficacy and Selectivity
The potency and selectivity of this compound and PF-01247324 have been characterized using patch-clamp electrophysiology on both recombinant human Nav channels and native tetrodotoxin-resistant (TTX-R) currents in dorsal root ganglion (DRG) neurons.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | Human Nav1.8 | 8 | >100-fold vs. Nav1.2, 1.3, 1.5, 1.7 | [1][5] |
| Rat TTX-R Currents | 140 | --- | [1][5] | |
| PF-01247324 | Human Nav1.8 | 196 | >50-fold vs. Nav1.5; 65-100-fold vs. TTX-S channels | [4][6] |
| Human DRG TTX-R Currents | 331 | --- | [4][6] | |
| Rat DRG TTX-R Currents | 448 | --- | [4][6] |
This compound exhibits a significantly lower IC50 for human Nav1.8, suggesting higher potency in this recombinant system.[1][5] PF-01247324, while less potent on recombinant channels, demonstrates strong inhibition of native TTX-R currents in both human and rat DRG neurons.[4][6] Both compounds display substantial selectivity for Nav1.8 over other sodium channel subtypes, which is a critical attribute for minimizing off-target effects.[1][4]
In Vivo Efficacy in Pain Models
The analgesic potential of both compounds has been evaluated in various rodent models of inflammatory and neuropathic pain.
| Compound | Pain Model | Route of Administration | Effective Dose (ED50) | Reference |
| This compound | Spinal Nerve Ligation (rat) | i.p. | 47 mg/kg | [1][5] |
| Sciatic Nerve Injury (rat) | i.p. | 85 mg/kg | [1][5] | |
| CFA-induced Thermal Hyperalgesia (rat) | i.p. | 41 mg/kg | [1][5] | |
| PF-01247324 | Carrageenan-induced Thermal Hyperalgesia (rat) | p.o. | 30 mg/kg | [7] |
| CFA-induced Mechanical Hyperalgesia (rat) | p.o. | 30 mg/kg | [7] | |
| Formalin-induced Nociception (rat) | p.o. | 100 mg/kg (37% reduction in phase 2) | [2][7] |
This compound has shown dose-dependent efficacy in reducing mechanical allodynia in neuropathic pain models and thermal hyperalgesia in an inflammatory pain model.[1][5] Notably, PF-01247324 is orally bioavailable and has demonstrated efficacy in both inflammatory and neuropathic pain models.[4][8] An interesting distinction is that PF-01247324 was effective in the formalin test, a model of persistent pain, whereas this compound was reported to be inactive in this model.[2][5]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
To assess the inhibitory activity of the compounds on Nav channels, whole-cell patch-clamp recordings are performed on cells stably expressing specific human Nav channel subtypes (e.g., HEK293 cells) or on acutely dissociated DRG neurons from rats or humans.
Caption: A generalized workflow for whole-cell patch-clamp electrophysiology experiments.
Cells are voltage-clamped, and specific voltage protocols are applied to elicit sodium currents. The potency of the compounds is determined by applying increasing concentrations and measuring the corresponding reduction in the peak sodium current to calculate the IC50 value. Selectivity is assessed by performing similar experiments on a panel of different Nav channel subtypes.
In Vivo Pain Models
Spinal Nerve Ligation (SNL) Model (Neuropathic Pain): In rats, the L5 and L6 spinal nerves are tightly ligated. This procedure induces mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful. The efficacy of a test compound is evaluated by measuring the withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) before and after drug administration.[1]
Complete Freund's Adjuvant (CFA) Model (Inflammatory Pain): CFA is injected into the plantar surface of a rat's hind paw, inducing a localized inflammation characterized by thermal hyperalgesia and mechanical allodynia. The analgesic effect of a compound is determined by measuring the latency of paw withdrawal from a heat source or the withdrawal threshold to a mechanical stimulus.[1]
Summary and Conclusion
Both this compound and PF-01247324 are potent and selective inhibitors of the Nav1.8 sodium channel with demonstrated efficacy in preclinical models of pain. This compound shows higher potency for the recombinant human Nav1.8 channel, while PF-01247324 is a newer generation, orally bioavailable compound with a strong profile against native TTX-R currents and efficacy in a broader range of pain models, including the formalin test.[1][2][4][5] The choice between these compounds for research purposes may depend on the specific experimental paradigm, the desired route of administration, and the pain modality being investigated. These selective Nav1.8 blockers represent a promising therapeutic strategy for the development of novel analgesics.
References
- 1. pnas.org [pnas.org]
- 2. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of A-803467, a potent sodium channel blocker, for the Nav1.8 subtype over other key voltage-gated sodium channel (Nav) subtypes: Nav1.2, Nav1.3, Nav1.5, and Nav1.7. The data presented is compiled from preclinical research to offer a clear perspective on the compound's specificity.
Quantitative Selectivity Profile of this compound
This compound demonstrates significant selectivity for the human Nav1.8 channel. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency and selectivity.
| Channel Subtype | IC50 (µM) | Selectivity Fold (vs. Nav1.8) |
| hNav1.8 | 0.008 | - |
| hNav1.2 | ≥1 | >100-fold |
| hNav1.3 | ≥1 | >100-fold |
| hNav1.5 | ≥1 | >100-fold |
| hNav1.7 | ≥1 | >100-fold |
Data sourced from studies on recombinant human Nav channels expressed in cell lines.[1][2]
The data clearly indicates that this compound is over 100-fold more potent in blocking the Nav1.8 channel compared to the other tested subtypes.[1][2] This high degree of selectivity suggests its potential as a targeted therapeutic agent for conditions where Nav1.8 activity is implicated, such as certain types of pain.[3][4]
Experimental Determination of Selectivity
The selectivity of this compound was determined using electrophysiological assays, specifically whole-cell patch-clamp recordings on recombinant cell lines.[1][3]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Line Preparation: Human embryonic kidney (HEK-293) cells were stably transfected with the specific human Nav channel subtypes (hNav1.8, hNav1.2, hNav1.3, hNav1.5, and hNav1.7). These cells were cultured to allow for the expression of the respective sodium channels on their membranes.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings were performed on these transfected cells.[1]
-
A glass micropipette filled with an appropriate intracellular solution was sealed onto the membrane of a single cell.
-
The membrane patch under the pipette was then ruptured to gain electrical access to the cell's interior.
-
-
Voltage Clamp Protocol:
-
The membrane potential of the cell was held at a specific voltage (holding potential), typically around -100 mV.[1][5]
-
To elicit sodium currents, the membrane potential was stepped to a depolarizing voltage (e.g., 0 mV) for a short duration.[1][5]
-
To assess state-dependent block, a prepulse to a more depolarized potential (e.g., -40 mV) was applied to inactivate a population of the channels before the test pulse.[1][5]
-
-
Compound Application and Data Acquisition:
-
A baseline sodium current was recorded in the absence of the compound.
-
This compound was then introduced into the extracellular solution at varying concentrations.
-
The sodium current was recorded again in the presence of the compound.
-
-
Data Analysis:
-
The peak sodium current amplitude at each concentration of this compound was measured and compared to the baseline current.
-
The percentage of current inhibition was calculated for each concentration.
-
An IC50 value, the concentration of the compound that causes 50% inhibition of the maximal current, was determined by fitting the concentration-response data to a logistic equation.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow used to determine the selectivity of this compound.
Caption: Workflow for determining the selectivity of this compound using whole-cell patch-clamp electrophysiology.
Signaling Pathway and Mechanism of Action
This compound acts as a direct blocker of the Nav1.8 channel pore.[4] Its mechanism of action does not involve a complex intracellular signaling pathway. Instead, it physically occludes the channel, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons. Research suggests that this compound may bind to a site within the channel pore that is distinct from the local anesthetic binding site, or it interacts with this site in a unique way.[1] Cryo-electron microscopy studies have shown that this compound binds within the central cavity of the pore domain.[6] The high selectivity for Nav1.8 is thought to be conferred by allosteric modulation from non-ligand binding residues within the channel that differ from other Nav subtypes.[6]
References
- 1. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, is a key mediator of pain signaling. Its role in nociception has made it a prime target for the development of novel analgesics. A-803467, a potent and selective Nav1.8 inhibitor, has been instrumental as a reference compound in the discovery and evaluation of new chemical entities targeting this channel. This guide provides a comparative analysis of this compound against a selection of novel Nav1.8 inhibitors, supported by experimental data and detailed methodologies to aid in research and development.
Performance Comparison of Nav1.8 Inhibitors
The following tables summarize the in vitro potency of this compound and selected novel Nav1.8 inhibitors. Direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Potency (IC50) of Nav1.8 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Conditions | Reference |
| This compound | human Nav1.8 | 8 | Recombinant | Inactivated state protocol | [1] |
| This compound | human Nav1.8 | 79 | Recombinant | Resting state protocol | [1] |
| This compound | rat TTX-R currents | 140 | Rat DRG neurons | Not specified | [1] |
| PF-01247324 | human Nav1.8 | 196 | Recombinant | Not specified | [2] |
| PF-01247324 | human native TTX-R currents | 331 | Human DRG neurons | Not specified | [2] |
| VX-150 (active moiety) | human Nav1.8 | 15 | Not specified | Not specified | [3] |
| Suzetrigine (VX-548) | human Nav1.8 | 0.27 | Not specified | Not specified | [3] |
DRG: Dorsal Root Ganglion; TTX-R: Tetrodotoxin-Resistant
Table 2: Selectivity of Nav1.8 Inhibitors
| Compound | Selectivity Profile | Reference |
| This compound | >100-fold selective vs. human Nav1.2, Nav1.3, Nav1.5, and Nav1.7 | |
| PF-01247324 | >50-fold selective over Nav1.5; ~65-fold for Nav1.2 to ~100-fold for Nav1.7 | [2] |
| VX-150 (prodrug) | >400-fold selective for Nav1.8 over other sodium channel subtypes | [4] |
| Suzetrigine (VX-548) | ≥ 31,000-fold selective against all other Nav subtypes | [5] |
Signaling Pathway and Experimental Workflow
To visualize the context in which these inhibitors function and are tested, the following diagrams illustrate the Nav1.8 signaling pathway in pain and a general workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of Nav1.8 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the potency and selectivity of ion channel inhibitors.
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel are commonly used. Dorsal root ganglion (DRG) neurons isolated from rodents can be used to study native channels.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. For isolating Nav1.8 currents, blockers for other channels (e.g., CdCl2 for calcium channels, TEA-Cl for potassium channels) and tetrodotoxin (TTX) to block TTX-sensitive sodium channels are added.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.
-
-
Recording:
-
Cells are voltage-clamped at a holding potential of -100 mV.
-
To determine the IC50 for the resting state, a test pulse to 0 mV is applied.
-
For the inactivated state IC50, a pre-pulse to a voltage that causes ~50% channel inactivation (e.g., -40 mV for Nav1.8) is applied before the test pulse.
-
Currents are recorded before and after the application of various concentrations of the test compound.
-
-
Data Analysis: The peak inward current at each concentration is measured and normalized to the control current. The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
Formalin Test
This is a widely used model of inflammatory pain that produces a biphasic pain response.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Procedure:
-
Animals are habituated to the testing environment.
-
The test compound or vehicle is administered (e.g., intraperitoneally or orally) at a predetermined time before the formalin injection.
-
A dilute formalin solution (e.g., 5% in saline, 20-50 µL) is injected into the plantar surface of one hind paw.
-
The animal is immediately placed in an observation chamber.
-
-
Data Collection: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. This is typically done in two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-40 minutes post-injection, representing inflammatory pain).
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between the treated and vehicle groups.
Chronic Constriction Injury (CCI) Model
The CCI model is a common surgical model of neuropathic pain.
-
Animals: Male Sprague-Dawley rats are frequently used.
-
Surgical Procedure:
-
The animal is anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at about 1 mm intervals. The ligatures are tightened until they elicit a brief twitch in the respective hind limb.
-
The muscle and skin are then closed in layers.
-
-
Behavioral Testing:
-
Testing is typically performed before surgery to establish a baseline and then at multiple time points post-surgery (e.g., days 7, 14, 21).
-
Mechanical Allodynia: This is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: This can be measured using a radiant heat source (e.g., Hargreaves test) or a cold plate. The latency to paw withdrawal is recorded.
-
-
Drug Administration: The test compound or vehicle is administered before the behavioral testing sessions.
-
Data Analysis: The paw withdrawal threshold (for mechanical allodynia) or latency (for thermal hyperalgesia) is compared between the treated and vehicle groups at each time point.
Conclusion
This compound remains a critical pharmacological tool for the study of Nav1.8. The development of novel inhibitors such as PF-01247324, VX-150, and Suzetrigine, with potentially improved pharmacokinetic profiles and selectivity, highlights the continued interest in Nav1.8 as a therapeutic target for pain. This guide provides a framework for comparing these compounds and understanding the experimental context of their evaluation, thereby supporting the ongoing efforts in the development of next-generation analgesics.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A-803467's Efficacy in Diverse Neuropathic Pain Models
A-803467, a potent and selective blocker of the Nav1.8 sodium channel, has demonstrated significant promise in preclinical studies for the alleviation of neuropathic pain.[1][2][3][4][5] This guide provides a comparative analysis of its efficacy across various animal models of neuropathic pain, presenting key quantitative data, detailed experimental protocols, and a visualization of its mechanism of action. This information is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound.
Quantitative Efficacy of this compound Across Neuropathic Pain Models
The analgesic effects of this compound have been assessed in several well-established models of neuropathic pain. The following tables summarize the key findings, offering a clear comparison of its potency and effectiveness in different pathological states.
Table 1: Efficacy of this compound in Mechanical Allodynia
| Neuropathic Pain Model | Species | Administration Route | Key Efficacy Metric (ED50) | Reference |
| Spinal Nerve Ligation (SNL) | Rat | Intraperitoneal (i.p.) | 47 mg/kg | [2][3][4][5] |
| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | 85 mg/kg | [2][3][4][5] |
| Streptozotocin-Induced Diabetic Neuropathy | Rat | Intraperitoneal (i.p.) | More effective than lidocaine | [6] |
Table 2: Effect of this compound on Neuronal Firing in the Spinal Nerve Ligation (SNL) Model
| Parameter | Species | Administration Route | Dose | Reduction from Baseline | Reference |
| Evoked WDR Neuron Firing | Rat | Intravenous (i.v.) | 20 mg/kg | 66.2% | [1] |
| Spontaneous WDR Neuron Firing | Rat | Intravenous (i.v.) | 20 mg/kg | 53.3% | [1] |
WDR: Wide Dynamic Range
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited, providing a framework for the replication and extension of these findings.
Spinal Nerve Ligation (SNL) and Chronic Constriction Injury (CCI) Models
-
Animal Model: Male Sprague-Dawley rats were used in these studies.
-
Surgical Procedure:
-
Drug Administration: this compound was administered intraperitoneally (i.p.) 30 minutes before testing.[1][9]
-
Behavioral Testing (Mechanical Allodynia): Paw withdrawal thresholds in response to stimulation with von Frey filaments were measured. A significant increase in the paw withdrawal threshold in the ipsilateral (injured) paw compared to the vehicle-treated group was considered an anti-allodynic effect.[1]
Streptozotocin-Induced Diabetic Neuropathy Model
-
Animal Model: Diabetes was induced in rats via a single intraperitoneal injection of streptozotocin (STZ).[6]
-
Drug Administration: this compound was administered either systemically (intraperitoneal) or locally (intraplantar).[6]
-
Behavioral Testing:
-
Thermal Hyperalgesia: Paw withdrawal latency in response to a thermal stimulus was measured.
-
Mechanical Allodynia: Paw withdrawal threshold in response to mechanical stimulation was assessed.[6]
-
-
Comparative Analysis: The efficacy of this compound was compared to that of the non-selective sodium channel blocker, lidocaine.[6]
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects by selectively blocking the Nav1.8 voltage-gated sodium channel.[1][3][4][5][10] These channels are predominantly expressed in peripheral sensory neurons and play a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[11] In neuropathic pain states, the expression and activity of Nav1.8 channels are often upregulated, contributing to neuronal hyperexcitability and spontaneous firing, which manifest as allodynia and hyperalgesia.[12] By blocking Nav1.8, this compound effectively dampens this aberrant neuronal activity.
Caption: Signaling pathway of neuropathic pain and the inhibitory action of this compound.
Caption: Generalized experimental workflow for assessing this compound efficacy.
References
- 1. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document: this compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. (CHEMBL1142222) - ChEMBL [ebi.ac.uk]
- 3. This compound, a potent and selective Na(v)1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat | RTI [rti.org]
- 4. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Antinociceptive Activities of Lidocaine and the Nav1.8 Blocker A803467 in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A selective Nav1.8 sodium channel blocker, this compound [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
A-803467: A Comparative Analysis of its Effects on TTX-Resistant vs. TTX-Sensitive Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of A-803467 on tetrodotoxin-resistant (TTX-R) versus tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels. The data presented herein, supported by detailed experimental protocols, demonstrates the potent and selective inhibitory action of this compound on the TTX-R sodium channel NaV1.8, a key target in pain signaling pathways.
Quantitative Comparison of this compound Potency
This compound exhibits a significantly higher potency for the TTX-resistant NaV1.8 channel compared to several TTX-sensitive sodium channel subtypes. This selectivity is evident from the half-maximal inhibitory concentration (IC50) values obtained from electrophysiological studies.
| Sodium Channel Subtype | Classification | Species | IC50 (nM) | Experimental Conditions |
| NaV1.8 | TTX-Resistant | Human | 8 | Recombinant cell lines, holding potential -40 mV[1][2][3] |
| NaV1.8 | TTX-Resistant | Human | 79 | Resting state[1] |
| NaV1.8 | TTX-Resistant | Rat | 45 | Recombinant cell lines, holding potential -40 mV[1][3] |
| Native TTX-R currents | TTX-Resistant | Rat | 140 | Dorsal Root Ganglion (DRG) neurons[1][2][4] |
| NaV1.2 | TTX-Sensitive | Human | 7380 | >100-fold selectivity compared to hNaV1.8[1][2] |
| NaV1.3 | TTX-Sensitive | Human | 2450 | >100-fold selectivity compared to hNaV1.8[1][2] |
| NaV1.5 | TTX-Sensitive | Human | 7340 | >100-fold selectivity compared to hNaV1.8[1][2] |
| NaV1.7 | TTX-Sensitive | Human | 6740 | >100-fold selectivity compared to hNaV1.8[1][2] |
Key Findings:
-
This compound is a potent blocker of human NaV1.8 with an IC50 of 8 nM.[1][2][3]
-
The compound displays over 100-fold selectivity for human NaV1.8 over the TTX-sensitive channels NaV1.2, NaV1.3, NaV1.5, and NaV1.7.[1][2]
-
This compound also potently blocks native TTX-R currents in rat dorsal root ganglion neurons.[1][2][4] The difference in potency between recombinant and native channels may be due to the presence of accessory subunits in native neurons.[3]
Mechanism of Action and Signaling Pathway
This compound acts as a pore blocker of the NaV1.8 sodium channel.[5] This channel is predominantly expressed in small-diameter sensory neurons and plays a crucial role in the generation of action potentials, particularly in the context of inflammatory and neuropathic pain.[4][5] By selectively inhibiting NaV1.8, this compound effectively suppresses neuronal hyperexcitability associated with pain states.[4] The binding of this compound to the channel is state-dependent, showing a higher affinity for the inactivated state.[4][6]
Caption: Signaling pathway of NaV1.8 in pain and its inhibition by this compound.
Experimental Protocols
The following methodologies are representative of the key experiments used to characterize the effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the potency of this compound on specific sodium channel subtypes.
Cell Preparation:
-
Human embryonic kidney (HEK-293) cells stably expressing the human sodium channel subtypes (NaV1.2, NaV1.3, NaV1.5, NaV1.7, or NaV1.8) are cultured under standard conditions.
-
For studying native channels, dorsal root ganglion (DRG) neurons are isolated from rats.
Recording Procedure:
-
Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier.
-
The extracellular solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, adjusted to pH 7.4 with NaOH.
-
The intracellular solution contains (in mM): 140 CsF, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
To assess the effect on TTX-sensitive channels, tetrodotoxin (TTX) is added to the extracellular solution to block endogenous TTX-sensitive currents when studying recombinant NaV1.8 in DRG neurons.
-
This compound is applied at various concentrations to determine the dose-dependent block of the sodium current.
-
To determine the IC50 values, a voltage protocol is applied where the cell is held at a specific holding potential (e.g., -40 mV for the inactivated state or -100 mV for the resting state) and then depolarized to elicit a sodium current.[4]
Caption: Experimental workflow for determining the IC50 of this compound.
Conclusion
The available data robustly demonstrates that this compound is a potent and highly selective inhibitor of the TTX-resistant sodium channel NaV1.8. Its significantly lower affinity for TTX-sensitive sodium channels underscores its potential as a targeted therapeutic agent for conditions involving NaV1.8 hyperexcitability, such as neuropathic and inflammatory pain. The detailed experimental protocols provided serve as a foundation for further research and drug development efforts in this area.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Replicating Analgesic Effects of A-803467 in Preclinical Pain Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of A-803467, a potent and selective NaV1.8 sodium channel blocker, and its effects in preclinical models of pain. This document outlines the original findings, subsequent replications, and compares its performance with other NaV1.8 inhibitors, supported by experimental data and detailed protocols to aid in the replication of these pivotal studies.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that selectively blocks the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel NaV1.8.[1][2][3][4][5] This channel is predominantly expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG).[2] By blocking NaV1.8, this compound inhibits the generation and propagation of action potentials in these neurons, thereby reducing the transmission of pain signals.[4][6] Its high selectivity for NaV1.8 over other sodium channel subtypes (e.g., NaV1.2, NaV1.3, NaV1.5, and NaV1.7) minimizes off-target effects, making it a valuable tool for studying the role of NaV1.8 in pain and a potential therapeutic agent.[1][3]
Replicating the Antinociceptive Effects of this compound
The seminal work by Jarvis et al. (2007) first described the antinociceptive properties of this compound in various rat models of neuropathic and inflammatory pain.[1][3][4] Subsequent independent studies have further substantiated these findings, providing a foundation for replicating its analgesic effects.
Quantitative Data Comparison
The following tables summarize the key quantitative data from the original publication and subsequent studies, offering a comparative look at the potency and efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Channel/Preparation | IC50 (nM) | Study |
| Human NaV1.8 | 8 | Jarvis et al. (2007)[1][3] |
| Rat DRG TTX-R currents | 140 | Jarvis et al. (2007)[1][3] |
| Human NaV1.2, 1.3, 1.5, 1.7 | >1000 | Jarvis et al. (2007)[1][3] |
Table 2: In Vivo Efficacy of this compound in Rat Pain Models
| Pain Model | Endpoint | ED50 (mg/kg, i.p.) | Study |
| Spinal Nerve Ligation (SNL) | Mechanical Allodynia | 47 | Jarvis et al. (2007)[1][3][4] |
| Sciatic Nerve Injury (CCI) | Mechanical Allodynia | 85 | Jarvis et al. (2007)[3][4] |
| CFA-Induced Inflammation | Thermal Hyperalgesia | 41 | Jarvis et al. (2007)[3][4] |
| Capsaicin-Induced Secondary Allodynia | Mechanical Allodynia | ~100 | Jarvis et al. (2007)[7][3][4] |
| CFA-Induced Inflammation | Thermal Hyperalgesia | 70 | Joshi et al. (2009)[8] |
| Spinal Nerve Ligation (SNL) | Mechanical Allodynia | 70 | Joshi et al. (2009)[8] |
Comparison with Alternative NaV1.8 Blockers
Several other selective NaV1.8 inhibitors have been developed and tested in similar preclinical models. This section provides a comparative overview of this compound with notable alternatives.
Table 3: Comparison of this compound with Other NaV1.8 Inhibitors
| Compound | In Vitro Potency (IC50, nM) | In Vivo Efficacy Highlights | Key Features |
| This compound | hNaV1.8: 8 | Effective in neuropathic and inflammatory pain models.[1][3][4] | High selectivity; well-characterized preclinical efficacy. |
| A-887826 | hNaV1.8: 11; rDRG TTX-R: 8 | Attenuates tactile allodynia in a rat neuropathic pain model.[9][10] | Structurally novel, potent, and voltage-dependent blocker.[9][10] |
| PF-01247324 | hNaV1.8: 196; hDRG TTX-R: 331 | Efficacious in rodent models of inflammatory and neuropathic pain.[2] | Orally bioavailable.[1][2] |
| VX-150 | N/A | Showed significant relief of acute pain in Phase 2 clinical trials.[7][8] | Advanced to clinical development.[8] |
Experimental Protocols
To facilitate the replication of the key findings, detailed methodologies for the most commonly used pain models are provided below.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This surgical model induces long-lasting mechanical allodynia and thermal hyperalgesia.[11][12][13][14]
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Place the animal in a prone position and shave and sterilize the lower back.
-
Incision: Make a dorsal midline incision to expose the L4-L6 vertebrae.
-
Exposure of Spinal Nerves: Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.
-
Ligation: Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.[11][12][14]
-
Closure: Close the muscle layer and skin with sutures or wound clips.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery. Behavioral testing is typically performed several days to weeks post-surgery.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This model induces a persistent inflammatory state characterized by thermal hyperalgesia and mechanical allodynia.[15][16][17]
Procedure:
-
Animal Handling: Acclimate the rats to the testing environment for several days prior to the experiment.
-
CFA Injection: Inject a small volume (e.g., 100 µl) of CFA subcutaneously into the plantar surface of one hind paw.[5][17]
-
Inflammation Development: Allow sufficient time for inflammation to develop, typically 24-48 hours.[5]
-
Behavioral Testing: Assess for signs of inflammatory pain, such as paw swelling, mechanical allodynia, and thermal hyperalgesia.
Behavioral Testing Methods
-
Mechanical Allodynia (von Frey Test): This test measures the paw withdrawal threshold to a mechanical stimulus.
-
Thermal Hyperalgesia (Hargreaves Test): This test measures the latency of paw withdrawal from a radiant heat source.
Visualizing the Role of this compound
To better understand the mechanism of action and experimental workflow, the following diagrams are provided.
Signaling Pathway of NaV1.8 in Nociception and Inhibition by this compound
Caption: this compound blocks NaV1.8 channel activation, inhibiting pain signal transmission.
Experimental Workflow for Evaluating this compound in a Neuropathic Pain Model
Caption: Workflow for assessing this compound efficacy in the SNL rat model of neuropathic pain.
References
- 1. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasp-pain.org [iasp-pain.org]
- 4. researchgate.net [researchgate.net]
- 5. 2.1. Animals and Complete Freund Adjuvant–induced inflammatory pain [bio-protocol.org]
- 6. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. biopharmadive.com [biopharmadive.com]
- 9. A-887826 is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 20. Pain - Mechanical Allodynia / Hyperalgesia [bioseb.com]
- 21. An improved method for assessing mechanical allodynia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Behavioral evidence of thermal hyperalgesia and mechanical allodynia induced by intradermal cinnamaldehyde in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for A-803467
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and regulatory compliance. This document provides essential logistical and safety information for the sodium channel blocker A-803467, focusing on its proper disposal.
This compound is a potent and selective NaV1.8 channel blocker used in neuroscience research.[1] As with any chemical substance, it is critical to follow established safety protocols for its disposal. While specific institutional guidelines should always be consulted, the following procedures are based on the known properties of this compound and general best practices for laboratory chemical waste management.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₆ClNO₄ | [2][3] |
| Molecular Weight | 357.79 g/mol | [4] |
| CAS Number | 944261-79-4 | [2][3][4] |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C or +4°C | [2][4] |
| Solubility | ||
| in DMSO | ≥ 13.95 mg/mL to 100 mM | [1][2][4] |
| in Ethanol | ≥ 2.29 mg/mL to 25 mM | [1][2][4] |
| in Water | Insoluble | [2] |
Experimental Protocols: Proper Disposal Procedure
The proper disposal of this compound, a chlorinated organic compound, requires that it be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Collection All waste containing this compound, including stock solutions, diluted solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), must be collected in a designated hazardous waste container.
-
Solid Waste: Collect pure this compound and any contaminated solid materials in a clearly labeled, sealable container.
-
Liquid Waste: Collect solutions of this compound in a compatible, leak-proof, and clearly labeled waste container. Given its solubility, common liquid waste streams will likely contain Dimethyl Sulfoxide (DMSO) or Ethanol. Ensure the waste container is compatible with these organic solvents.
Step 3: Labeling The hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide
-
The CAS number: 944261-79-4
-
The primary hazards associated with the compound (refer to the Safety Data Sheet - SDS).
-
The accumulation start date.
Step 4: Storage Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Step 5: Waste Pickup Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not allow the waste to accumulate for an extended period.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer or the specific waste disposal protocols established by your institution. Always consult your institution's Environmental Health and Safety (EHS) department for complete and specific guidance. Several chemical suppliers, including Cayman Chemical, MP Biomedicals, and Tocris Bioscience, indicate that an SDS for this compound is available.[2][3][4]
References
Personal protective equipment for handling A-803467
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Operational Protocols, and Disposal of the Selective NaV1.8 Blocker, A-803467.
This document provides critical safety and logistical information for the handling and use of this compound, a potent and selective blocker of the NaV1.8 sodium channel. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity. For research use only. Not for human or veterinary use.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following PPE should be worn at all times in the laboratory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: In cases where the compound is handled as a powder or when aerosolization is possible, a NIOSH-approved respirator is recommended.
Safe Handling and Storage
Proper handling and storage are crucial to maintain the stability and integrity of this compound and to ensure a safe laboratory environment.
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize dust generation when working with the solid form of the compound.
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
The compound should be stored under desiccating conditions.
-
Long-term storage at +4°C is recommended for the solid form.[3]
-
Stock solutions can be stored at -20°C for up to one month.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target Channel | IC50 Value (nM) |
| Human NaV1.8 | 8 |
| Human NaV1.2 | 7380 |
| Human NaV1.3 | 2450 |
| Human NaV1.5 | 7340 |
| Human NaV1.7 | 6740 |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 25 mM |
Experimental Protocols
Detailed methodologies for the preparation of this compound solutions are provided below for both in vitro and in vivo applications.
Preparation of Stock Solutions
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO or ethanol.[3]
-
If the compound does not readily dissolve, gentle warming at 37°C or sonication in an ultrasonic bath can be used to aid dissolution.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one month or at -80°C for up to two years.[5]
Preparation of Working Solutions for In Vitro Experiments
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is compatible with the experimental system and does not exceed cytotoxic levels.
Preparation of Formulations for In Vivo Administration
For systemic administration in animal models, this compound can be formulated as follows:
Formulation 1 (for Intravenous Injection):
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Add the appropriate volume of this compound stock solution to the vehicle to achieve the desired final concentration.[5]
-
Ensure the final solution is clear and free of precipitates before administration.[5]
Formulation 2 (for Oral Administration):
-
Prepare a vehicle solution of 10% DMSO and 90% corn oil.[5]
-
Dissolve the required amount of this compound in the vehicle to reach the target concentration.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
